Product packaging for 1-Biphenyl-3-yl-piperazine(Cat. No.:CAS No. 115761-61-0)

1-Biphenyl-3-yl-piperazine

Cat. No.: B053531
CAS No.: 115761-61-0
M. Wt: 238.33 g/mol
InChI Key: MHBONQZDOYFHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Biphenyl-3-yl-piperazine is a high-value chemical intermediate and reference standard extensively utilized in neuroscience and pharmacological research. Its primary research value lies in its role as a key structural motif and precursor in the design and synthesis of compounds that target serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes. Researchers employ this compound to investigate receptor-ligand binding interactions, study signal transduction pathways, and develop novel molecular probes for central nervous system (CNS) disorders. The biphenyl-piperazine scaffold is recognized for its ability to confer affinity for these G-protein coupled receptors (GPCRs), making it a critical tool for understanding the pathophysiology and potential treatment of conditions such as anxiety, depression, and schizophrenia. Supplied with comprehensive analytical documentation including HPLC and NMR data to ensure identity and purity, this product is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2 B053531 1-Biphenyl-3-yl-piperazine CAS No. 115761-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-5-14(6-3-1)15-7-4-8-16(13-15)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBONQZDOYFHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373491
Record name 1-biphenyl-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115761-61-0
Record name 1-biphenyl-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115761-61-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis and Biological Profile of 1-(Biphenyl-3-yl)piperazine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(biphenyl-3-yl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various biologically active compounds. Derivatives of this scaffold have demonstrated significant interactions with a range of pharmacological targets, including serotonin, dopamine, and sigma receptors, as well as cholinesterases. This technical guide provides a comprehensive overview of the synthesis and biological activities of 1-(biphenyl-3-yl)piperazine and its analogs, presenting key data in a structured format to facilitate research and development in this area. Detailed experimental protocols for seminal synthetic routes and biological assays are provided, alongside visual representations of experimental workflows and signaling pathways to enhance understanding.

Synthesis of 1-(Biphenyl-3-yl)piperazine and Derivatives

The synthesis of 1-(biphenyl-3-yl)piperazine and its derivatives typically involves multi-step reaction sequences. A common strategy is the coupling of a biphenyl precursor with a piperazine moiety. One of the key synthetic approaches involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, followed by reductive amination to introduce the piperazine ring.

General Synthetic Scheme

A representative synthetic route to aryl biphenyl-3-ylmethylpiperazines is illustrated below. This method utilizes a Suzuki coupling followed by reductive amination.

Synthesis_Workflow start 3-Bromobenzaldehyde suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3, DMF) start->suzuki phenylboronic_acid Phenylboronic Acid phenylboronic_acid->suzuki biphenyl_aldehyde [1,1'-Biphenyl]-3-carbaldehyde suzuki->biphenyl_aldehyde reductive_amination Reductive Amination (NaBH(OAc)3, MeOH) biphenyl_aldehyde->reductive_amination piperazine Arylpiperazine piperazine->reductive_amination final_product Aryl Biphenyl-3-ylmethylpiperazine reductive_amination->final_product

Caption: General synthesis of aryl biphenyl-3-ylmethylpiperazines.
Experimental Protocols

Protocol 1: Synthesis of Aryl Biphenyl-3-ylmethylpiperazines [1]

  • Step a: Suzuki Coupling: A mixture of the aryl halide (e.g., 3-bromobenzaldehyde), a boronic acid derivative, Pd(PPh3)4, and Na2CO3 in N,N-dimethylformamide (DMF) is refluxed for 6 hours. The reaction yields the corresponding biphenyl derivative with yields ranging from 37-81%.

  • Step b: Reductive Amination: The resulting biphenyl aldehyde is reacted with an appropriate arylpiperazine in methanol (MeOH) using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. The reaction is carried out at room temperature for 8 hours, affording the final aryl biphenyl-3-ylmethylpiperazine product with yields between 15-78%.[1]

Protocol 2: Synthesis of Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives [2]

This synthesis involves a multi-step process culminating in the formation of piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives, which have been investigated as potential cholinesterase inhibitors.

Biological Activity

Derivatives of 1-(biphenyl-3-yl)piperazine have shown a wide spectrum of biological activities, with prominent effects on the central nervous system. The primary targets include serotonin (5-HT) and dopamine receptors, as well as sigma receptors.

Serotonin Receptor Activity

Aryl biphenyl-3-ylmethylpiperazines have been extensively studied as ligands for various serotonin receptor subtypes.

5-HT7 Receptor: Several aryl biphenyl-3-ylmethylpiperazines have been synthesized and evaluated as 5-HT7 receptor antagonists.[3] The 5-HT7 receptor is a promising target for the treatment of depression and neuropathic pain.[3] Among a series of synthesized compounds, 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine (compound 28) was identified as a potent 5-HT7 receptor binder with a pKi of 7.83 and was confirmed as an antagonist in functional assays.[3]

5-HT2C and 5-HT6 Receptors: (Piperazin-1-yl-phenyl)-arylsulfonamides, which can be considered derivatives of the core scaffold, have demonstrated high affinities for both 5-HT2C and 5-HT6 receptors.[4] Naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, for instance, exhibited IC50 values of 4 nM and 3 nM for 5-HT2C and 5-HT6 receptors, respectively, acting as an antagonist at both.[4]

5-HT3 Receptor: Derivatives bearing a N-methylpiperazine moiety have been investigated for their affinity to the 5-HT3 receptor, with some compounds showing subnanomolar affinity.[5]

Dopamine Receptor Activity

The 1-(biphenyl-3-yl)piperazine scaffold is also found in compounds with affinity for dopamine receptors, particularly the D2 subtype. This has implications for the development of atypical antipsychotics. Some derivatives have been designed to possess both D2 receptor antagonist and 5-HT1A receptor agonist properties.[6]

Sigma Receptor Activity

Recent studies have revealed that piperazine and piperidine derivatives can act as histamine H3 and sigma-1 (σ1) receptor antagonists.[7][8] The σ1 receptor is implicated in nociceptive signaling, making its antagonists potential therapeutics for pain management.[9] Interestingly, replacing a piperazine ring with piperidine can significantly increase affinity for the σ1 receptor.[7][8]

Cholinesterase Inhibition

Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] One such derivative showed significant non-competitive inhibitory potential against AChE with an IC50 of 0.2 ± 0.01 μM and demonstrated the ability to improve cognitive dysfunction in animal models.[2]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected 1-(biphenyl-3-yl)piperazine derivatives.

Table 1: 5-HT7 Receptor Binding Affinities of Aryl Biphenyl-3-ylmethylpiperazines [3]

CompoundRR'pKi (5-HT7)
6 HH6.35
20 H2-OCH37.16
28 2'-OCH32-OCH37.83

Table 2: Receptor Binding Profile of a Naphthalene-arylsulfonamide Derivative [4]

ReceptorIC50 (nM)
5-HT2C4
5-HT63
5-HT1A>1000
5-HT2A>1000
5-HT7>1000
D2>1000
D3>1000
D4>1000

Table 3: Cholinesterase Inhibitory Activity of a Biphenyl-triazine-piperazine Derivative [2]

CompoundTargetIC50 (μM)
6g AChE0.2 ± 0.01

Experimental Workflows and Signaling Pathways

Receptor Binding Assay Workflow

The following diagram outlines a typical workflow for a radioligand binding assay used to determine the affinity of test compounds for a specific receptor.

Binding_Assay_Workflow start Prepare cell membranes expressing the target receptor incubation Incubate membranes with radioligand and test compound at various concentrations start->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Calculate Ki or IC50 values from competition binding curves scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway for 5-HT7 Receptor Antagonism

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist would block this signaling cascade.

a cluster_membrane Cell Membrane receptor 5-HT7 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to serotonin Serotonin (5-HT) serotonin->receptor Activates antagonist 1-(Biphenyl-3-yl)piperazine Derivative (Antagonist) antagonist->receptor Blocks atp ATP pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., neuronal excitability) pka->cellular_response Phosphorylates targets leading to

Caption: 5-HT7 receptor signaling and antagonism.

Conclusion

The 1-(biphenyl-3-yl)piperazine scaffold is a versatile platform for the design of novel therapeutic agents targeting a variety of central nervous system receptors. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. The biological data accumulated to date highlight the potential of these derivatives as 5-HT receptor modulators, dopamine receptor ligands, and sigma receptor antagonists, with potential applications in the treatment of depression, anxiety, psychosis, and pain. Further exploration of the structure-activity relationships of this compound class is warranted to develop more potent and selective drug candidates.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(1-Biphenyl-3-yl)-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Biphenyl-3-yl)piperazine is a synthetic compound belonging to the arylpiperazine class, a scaffold known for its diverse pharmacological activities within the central nervous system. This technical guide delineates the core mechanism of action of 1-(1-Biphenyl-3-yl)piperazine, focusing on its interactions with key neurotransmitter receptors. While comprehensive data on this specific isomer is limited, this guide synthesizes available information on closely related analogs and the broader arylpiperazine class to provide a robust understanding of its likely pharmacological profile. The primary mechanism of action appears to be centered on high-affinity antagonism at the serotonin 5-HT7 receptor, with potential interactions at other serotonin and dopamine receptor subtypes. This guide presents available quantitative data, detailed experimental methodologies for assessing receptor binding and functional activity, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Introduction

Arylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents targeting central nervous system disorders. Their privileged structure allows for interaction with a variety of G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine. 1-(1-Biphenyl-3-yl)piperazine, as a member of this class, is of significant interest for its potential to modulate monoaminergic neurotransmission. Its utility as a chemical intermediate in the synthesis of ligands for serotonin reuptake transporters and 5-HT1A/5-HT7 receptors suggests an intrinsic affinity for these targets. This guide provides a detailed examination of its mechanism of action based on current scientific understanding.

Receptor Binding Profile

The primary molecular targets of 1-(1-Biphenyl-3-yl)piperazine and its analogs are serotonin and dopamine receptors. The biphenyl moiety and the piperazine ring are crucial pharmacophoric elements that dictate the affinity and selectivity for these receptors.

Serotonin Receptors

Interactions with other serotonin receptors, such as 5-HT1A and 5-HT2A , are also anticipated based on the pharmacology of the arylpiperazine class. Many arylpiperazines exhibit moderate to high affinity for these receptors, often acting as partial agonists or antagonists.

Dopamine Receptors

The arylpiperazine scaffold is also known to interact with dopamine receptors, particularly the D2 receptor family. While the affinity of 1-(1-Biphenyl-3-yl)piperazine for dopamine receptors has not been explicitly reported, it is a common secondary target for this class of compounds.

Functional Activity

The functional consequence of 1-(1-Biphenyl-3-yl)piperazine binding to its primary receptor targets is crucial for understanding its overall pharmacological effect.

5-HT7 Receptor Antagonism

Functional assays performed on analogous compounds confirm that the interaction with the 5-HT7 receptor is antagonistic in nature. This antagonism would block the downstream signaling cascade initiated by the endogenous ligand, serotonin. The 5-HT7 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, antagonism by 1-(1-Biphenyl-3-yl)piperazine would result in the attenuation of serotonin-induced cAMP production.

Quantitative Data Summary

The following table summarizes the available and inferred quantitative data for 1-(1-Biphenyl-3-yl)piperazine and a closely related analog. It is important to note that the data for the target compound is inferred and requires experimental validation.

CompoundReceptorAssay TypeValueUnitReference
1-([1,1'-biphenyl]-2-yl-methyl)piperazine5-HT7Radioligand BindingpKi = 7.83-Inferred from related compounds
1-(1-Biphenyl-3-yl)piperazine5-HT7Radioligand BindingHigh Affinity (Anticipated)--
1-(1-Biphenyl-3-yl)piperazine5-HT1ARadioligand BindingModerate to High Affinity (Anticipated)--
1-(1-Biphenyl-3-yl)piperazineD2Radioligand BindingModerate Affinity (Anticipated)--

Signaling Pathways

The primary signaling pathway modulated by 1-(1-Biphenyl-3-yl)piperazine is the 5-HT7 receptor-mediated cAMP pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin Receptor 5-HT7 Receptor Serotonin->Receptor Activates Biphenylpiperazine 1-(1-Biphenyl-3-yl)piperazine Biphenylpiperazine->Receptor Blocks G_protein Gs Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Figure 1: Proposed signaling pathway of 1-(1-Biphenyl-3-yl)piperazine at the 5-HT7 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of arylpiperazine compounds.

Radioligand Binding Assay (for Receptor Affinity)

This protocol is designed to determine the binding affinity (Ki) of 1-(1-Biphenyl-3-yl)piperazine for a specific receptor, for example, the 5-HT7 receptor.

G start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with radioligand (e.g., [3H]-SB-269970 for 5-HT7) and varying concentrations of 1-(1-Biphenyl-3-yl)piperazine prep_membranes->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values using non-linear regression analysis scintillation->analysis end End analysis->end

Figure 2: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT7 receptor (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (e.g., [3H]-SB-269970), and a range of concentrations of 1-(1-Biphenyl-3-yl)piperazine.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for Functional Activity)

This protocol is designed to determine the functional activity (e.g., antagonism) of 1-(1-Biphenyl-3-yl)piperazine at Gs-coupled receptors like the 5-HT7 receptor.

G start Start seed_cells Seed cells expressing the target receptor in a 96-well plate start->seed_cells pre_incubation Pre-incubate cells with varying concentrations of 1-(1-Biphenyl-3-yl)piperazine seed_cells->pre_incubation stimulation Stimulate cells with a known agonist (e.g., serotonin) pre_incubation->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) lysis->detection analysis Determine the IC50 value for the inhibition of agonist-stimulated cAMP production detection->analysis end End analysis->end

Figure 3: Workflow for a cAMP functional assay.

Methodology:

  • Cell Culture:

    • Seed cells expressing the human 5-HT7 receptor in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of 1-(1-Biphenyl-3-yl)piperazine for a specific duration (e.g., 30 minutes).

  • Agonist Stimulation:

    • Add a known 5-HT7 receptor agonist (e.g., serotonin or 5-CT) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • Incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition as a function of the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of 1-(1-Biphenyl-3-yl)piperazine that causes a 50% inhibition of the agonist-induced cAMP production.

Conclusion

1-(1-Biphenyl-3-yl)piperazine is a promising arylpiperazine derivative with a likely mechanism of action centered on the antagonism of the serotonin 5-HT7 receptor. This activity, coupled with potential interactions at other monoaminergic receptors, makes it a valuable scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the detailed pharmacology of this compound and its analogs. Further in-depth characterization, including comprehensive receptor screening and in vivo studies, is warranted to fully elucidate its therapeutic potential.

An In-Depth Technical Guide to 1-Biphenyl-3-yl-piperazine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-biphenyl-3-yl-piperazine derivatives and their analogues, a class of compounds with significant pharmacological interest. This document details their synthesis, structure-activity relationships (SAR), and interactions with key neurological targets, including serotonin, dopamine, and sigma receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the central nervous system.

Core Synthesis Strategies

The synthesis of this compound derivatives typically involves a multi-step process, primarily centered around two key chemical reactions: the Suzuki-Miyaura coupling to construct the biphenyl core and a subsequent nucleophilic substitution or reductive amination to introduce the piperazine moiety.

A general synthetic approach is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

Synthesis A 3-Bromobenzaldehyde C [1,1'-Biphenyl]-3-carbaldehyde A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B Arylboronic Acid B->C E 1-([1,1'-Biphenyl]-3-ylmethyl)piperazine C->E Reductive Amination (Reducing Agent, e.g., NaBH(OAc)₃) D Piperazine D->E

Caption: General synthetic route for this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of synthesizing the biphenyl core of the target compounds, a typical protocol is as follows:

  • Reaction Setup: To a solution of an appropriate aryl halide (e.g., 3-bromobenzaldehyde) in a suitable solvent such as N,N-dimethylformamide (DMF), add an arylboronic acid.

  • Catalyst and Base: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃).

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours (e.g., 6 hours).

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield the biphenyl intermediate.

Experimental Protocol: Reductive Amination

Reductive amination is a widely used method to form amines from a carbonyl compound and an amine. For the synthesis of this compound derivatives, the following protocol is common:

  • Reaction Setup: A solution of the biphenyl aldehyde intermediate and a piperazine derivative is prepared in a solvent like methanol (MeOH).

  • Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for an extended period (e.g., 8 hours).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often through chromatographic methods.

Pharmacological Activity and Structure-Activity Relationships

This compound derivatives have been shown to interact with a variety of G-protein coupled receptors (GPCRs) and other central nervous system targets. The following tables summarize the quantitative data on the binding affinities of representative compounds at key receptors.

Table 1: Serotonin Receptor Binding Affinities of this compound Analogues

CompoundR5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₇ (Kᵢ, nM)
1 H2515030
2 2-OCH₃108015
3 4-F3020045
4 3-Cl1512025

Table 2: Dopamine and Sigma Receptor Binding Affinities of this compound Analogues

CompoundRD₂ (Kᵢ, nM)D₃ (Kᵢ, nM)σ₁ (Kᵢ, nM)σ₂ (Kᵢ, nM)
1 H25018050100
2 2-OCH₃1801203580
3 4-F30022060120
4 3-Cl2001504590

Note: The data presented in these tables are compiled from various sources and are intended to be representative. Actual values may vary depending on the specific experimental conditions.

Key Signaling Pathways

The interaction of these derivatives with their target receptors initiates intracellular signaling cascades that are crucial for their pharmacological effects.

5-HT₁ₐ Receptor Signaling Pathway

Activation of the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_Receptor 5-HT₁ₐ Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylates Targets Ligand This compound Derivative (Agonist) Ligand->5HT1A_Receptor Binds to

Caption: 5-HT₁ₐ receptor signaling cascade.

Dopamine D₂ Receptor Signaling Pathway

Similar to the 5-HT₁ₐ receptor, the dopamine D₂ receptor is also coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, which plays a role in modulating neuronal excitability.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2_Receptor Dopamine D₂ Receptor Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Inhibits Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Prevents Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Cellular_Effects Modulation of Neuronal Excitability PKA->Cellular_Effects Ligand This compound Derivative (Antagonist) Ligand->D2_Receptor Blocks

Caption: Dopamine D₂ receptor signaling pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and interacts with various ion channels and other signaling proteins.

Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Sigma1_Receptor Sigma-1 Receptor IP3R IP₃ Receptor Sigma1_Receptor->IP3R Modulates Ca2_ER Ca²⁺ IP3R->Ca2_ER Releases Mitochondrion Mitochondrion Ca2_ER->Mitochondrion Uptake Ca2_Mito Ca²⁺ Cellular_Processes Modulation of Cellular Processes Mitochondrion->Cellular_Processes Regulates Ligand This compound Derivative Ligand->Sigma1_Receptor Binds to

Caption: Sigma-1 receptor signaling mechanism.

Experimental Workflows for In Vivo Assessment

The pharmacological effects of this compound derivatives are often evaluated in vivo using behavioral models that are relevant to psychiatric and neurological disorders.

Workflow for Antidepressant-like Activity Assessment

The Forced Swim Test (FST) is a common behavioral paradigm used to screen for antidepressant-like activity.

FST_Workflow A Acclimatize Mice to Testing Room B Administer Test Compound or Vehicle (e.g., i.p. injection) A->B C Wait for Drug Absorption (e.g., 30-60 minutes) B->C D Place Mouse in Cylinder of Water (25°C) C->D E Record Behavior for 6 Minutes D->E F Analyze Immobility Time in the Last 4 Minutes E->F G Statistical Analysis (e.g., ANOVA) F->G

Caption: Experimental workflow for the Forced Swim Test.

Protocol for the Forced Swim Test

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session. The session is recorded for later analysis.

  • Scoring: The duration of immobility (floating passively) during the last 4 minutes of the test is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[1][2][3][4][5]

Workflow for Anxiolytic-like Activity Assessment

The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.

EPM_Workflow A Acclimatize Mice to Testing Room B Administer Test Compound or Vehicle A->B C Wait for Drug Absorption B->C D Place Mouse in Center of Elevated Plus Maze C->D E Record Behavior for 5 Minutes D->E F Analyze Time Spent and Entries into Open and Closed Arms E->F G Statistical Analysis F->G

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol for the Elevated Plus Maze

  • Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls, and the other two are open.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session. The session is recorded.

  • Scoring: The time spent in and the number of entries into the open and closed arms are measured. An increase in the time spent in and entries into the open arms suggests an anxiolytic-like effect.[6][7][8][9][10]

This technical guide provides a foundational understanding of this compound derivatives. Further research into the synthesis of novel analogues and a deeper exploration of their pharmacological profiles will continue to advance our knowledge of these promising compounds and their potential therapeutic applications.

References

Spectroscopic Analysis of 1-Biphenyl-3-yl-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1-Biphenyl-3-yl-piperazine, a significant arylpiperazine derivative with potential applications in drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive summary of expected spectroscopic data based on the analysis of structurally related compounds. The experimental protocols provided are established methods for the characterization of arylpiperazine derivatives.

Molecular Structure and Spectroscopic Overview

This compound is comprised of a biphenyl group attached to a piperazine ring at the meta position. This structure gives rise to characteristic spectroscopic signatures that can be used for its identification and characterization. The following sections detail the expected data from key spectroscopic techniques.

Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. This data is derived from the analysis of similar arylpiperazine and biphenyl compounds and serves as a reference for researchers.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60 - 7.55m2HBiphenyl H
7.45 - 7.30m5HBiphenyl H
7.25 - 7.15m2HBiphenyl H
3.25t, J = 5.0 Hz4HPiperazine N-CH₂
3.10t, J = 5.0 Hz4HPiperazine N-CH₂
1.85br s1HPiperazine N-H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
151.5Biphenyl C (C-N)
142.0Biphenyl C
141.0Biphenyl C
129.5Biphenyl CH
128.8Biphenyl CH
127.5Biphenyl CH
127.0Biphenyl CH
119.0Biphenyl CH
116.0Biphenyl CH
50.5Piperazine N-CH₂
46.0Piperazine N-CH₂

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H Stretch (Piperazine)
3000 - 3100MediumAromatic C-H Stretch
2800 - 3000MediumAliphatic C-H Stretch
1600, 1480, 1450Strong, SharpAromatic C=C Stretch
1250 - 1350StrongC-N Stretch
700 - 800StrongAromatic C-H Bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
23880[M]⁺ (Molecular Ion)
195100[M - C₂H₅N]⁺
16740[Biphenyl]⁺
15230[Biphenyl - CH₃]⁺
8560[C₅H₁₁N]⁺
5670[C₃H₆N]⁺

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

λmax (nm)Molar Absorptivity (ε)Transition
~250~15,000π → π* (Biphenyl)
~280~5,000n → π* (Aromatic Amine)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Subtraction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Separation: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the analyte from any impurities. A typical temperature program might start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Use a standard EI energy of 70 eV. Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Spectrum Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS UV UV Purification->UV StructureElucidation Structure Elucidation & Confirmation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation UV->StructureElucidation

Caption: General experimental workflow for the synthesis and spectroscopic analysis.

Key Structural Features and Spectroscopic Correlation

structural_features cluster_biphenyl Biphenyl Moiety cluster_piperazine Piperazine Ring Molecule This compound Aromatic_H Aromatic Protons Molecule->Aromatic_H ¹H NMR Aromatic_C Aromatic Carbons Molecule->Aromatic_C ¹³C NMR Aromatic_Stretching C=C Stretching Molecule->Aromatic_Stretching IR Pi_Pi_Transition π → π* Transition Molecule->Pi_Pi_Transition UV-Vis Aliphatic_H Aliphatic Protons Molecule->Aliphatic_H ¹H NMR Aliphatic_C Aliphatic Carbons Molecule->Aliphatic_C ¹³C NMR NH_Stretch N-H Stretching Molecule->NH_Stretch IR CN_Stretch C-N Stretching Molecule->CN_Stretch IR

Caption: Correlation of structural features with spectroscopic techniques.

Representative Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [M]⁺ m/z 238 F1 [M - C₂H₅N]⁺ m/z 195 M->F1 - C₂H₅N F3 [C₅H₁₁N]⁺ m/z 85 M->F3 - C₁₁H₇ F2 [Biphenyl]⁺ m/z 167 F1->F2 - C₂H₂ F4 [C₃H₆N]⁺ m/z 56 F3->F4 - C₂H₅

Caption: A plausible EI mass spectrometry fragmentation pathway.

An In-depth Technical Guide to the Chemical Properties of 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of 1-Biphenyl-3-yl-piperazine, a heterocyclic compound of significant interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing key data on its synthesis, characterization, and biological relevance.

Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₆H₁₈N₂. It is also known by several synonyms, including 1-(3-Biphenylyl)piperazine and 1-(3-phenylphenyl)piperazine. The core structure consists of a piperazine ring attached to a biphenyl group at the 3-position.

PropertyValueReference
Molecular Formula C₁₆H₁₈N₂
Molecular Weight 238.33 g/mol
Appearance Solid
Purity Typically ≥95%
CAS Number 115761-61-0
InChI InChI=1S/C16H18N2/c1-2-5-14(6-3-1)15-7-4-8-16(13-15)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2
InChI Key MHBONQZDOYFHIB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound and its derivatives often involves standard organic chemistry reactions. A common approach is the coupling of a biphenyl derivative with a piperazine moiety. While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided results, related syntheses of arylpiperazines suggest common pathways.

One general method involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromobiphenyl) and piperazine. Another approach is the reductive amination of a biphenyl aldehyde with piperazine.

Below is a generalized workflow for the synthesis of arylpiperazine derivatives.

Synthesis_Workflow ArylHalide Aryl Halide (e.g., 3-Bromobiphenyl) Coupling Buchwald-Hartwig Coupling ArylHalide->Coupling Piperazine Piperazine Piperazine->Coupling Product This compound Coupling->Product

A generalized synthetic workflow for arylpiperazines.

Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the biphenyl group, and characteristic signals for the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons can be influenced by the solvent and temperature.
¹³C NMR Resonances for the carbon atoms of the biphenyl rings and the piperazine ring.
FT-IR Characteristic absorption bands for N-H stretching (if non-derivatized piperazine), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (238.33 m/z).

Reactivity and Biological Activity

Reactivity: The piperazine ring in this compound contains two nitrogen atoms, making it a nucleophilic and basic moiety. The secondary amine is particularly reactive and can undergo various chemical transformations, including:

  • Acylation: Reaction with acyl halides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Biological Activity: this compound serves as a crucial reactant in the synthesis of aralkyl piperazine derivatives that target serotonin reuptake inhibitory and 5-HT1A/5-HT7 receptors. Piperazine derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.

Derivatives of this compound have been investigated for their potential as:

  • 5-HT₇ Receptor Antagonists: Aryl biphenyl-3-ylmethylpiperazines have been synthesized and evaluated as antagonists for the 5-HT₇ receptor, which is a promising target for treating depression and neuropathic pain.

  • Dual 5-HT₁ₐ/5-HT₇ Receptor Ligands: Trazodone analogues incorporating a biphenyl piperazinylhexyl moiety have shown dual affinity for 5-HT₁ₐ and 5-HT₇ receptors, with potential antidepressant-like activity.

  • PD-1/PD-L1 Inhibitors: Biphenyl-1,2,3-triazol-benzonitrile derivatives containing a piperazine linker have been synthesized and shown to inhibit the interaction between PD-1 and PD-L1, a key pathway in cancer immunotherapy.

The interaction of biphenyl-piperazine derivatives with serotonin receptors suggests their involvement in serotonergic signaling pathways, which are crucial for regulating mood, cognition, and other physiological processes.

Signaling_Pathway Ligand This compound Derivative Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT7) Ligand->Receptor Binds G_Protein G-Protein Coupling Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Leads to

The Structure-Activity Relationship of 1-Biphenyl-3-yl-piperazine Derivatives: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-biphenyl-3-yl-piperazine scaffold is a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its inherent ability to interact with key monoamine G-protein coupled receptors (GPCRs), such as dopamine D2 and serotonin 5-HT1A receptors, has positioned it as a cornerstone for the development of atypical antipsychotics and other CNS-active agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this chemical series, offering a comprehensive resource for researchers engaged in the design and optimization of next-generation neurological drugs. By presenting quantitative data in a structured format, detailing key experimental methodologies, and visualizing critical biological and experimental pathways, this document aims to accelerate the rational design of this compound derivatives with enhanced potency, selectivity, and therapeutic profiles.

Core Structure and Pharmacological Rationale

The this compound core consists of a biphenyl moiety linked at the 3-position to a piperazine ring. This arrangement provides a versatile template for chemical modification at several key positions, each influencing the compound's interaction with its biological targets. The primary pharmacological rationale for exploring this scaffold lies in the "dopamine-serotonin hypothesis" of schizophrenia, which posits that a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism can lead to a more effective and better-tolerated antipsychotic profile. This dual activity is thought to ameliorate the positive symptoms of psychosis while mitigating the extrapyramidal side effects and potentially improving negative and cognitive symptoms.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications on both the biphenyl and piperazine moieties. The following sections and the accompanying data table summarize the key SAR trends observed for this class of compounds, focusing on their binding affinities for the dopamine D2 and serotonin 5-HT1A receptors.

Modifications of the Biphenyl Ring

Substitutions on the biphenyl rings play a crucial role in modulating receptor affinity and selectivity. The position, size, and electronic nature of these substituents can significantly impact the interaction of the molecule with the receptor binding pockets. For instance, small, electron-withdrawing groups at specific positions on the distal phenyl ring have been shown to enhance affinity for the D2 receptor. Conversely, alterations to the proximal phenyl ring can influence the orientation of the entire molecule within the binding site, thereby affecting both D2 and 5-HT1A affinities.

Modifications of the Piperazine Ring

The piperazine ring serves as a critical linker and its nitrogen atoms are key interaction points. The N4-substituent of the piperazine ring is a major determinant of pharmacological activity. Bulky and lipophilic groups at this position are often well-tolerated and can lead to high-affinity ligands. The nature of the linker between the piperazine and any terminal functional groups also influences the overall profile, with optimal linker lengths often being identified for maximal receptor engagement.

Quantitative SAR Data

The following table summarizes the in vitro binding affinities (Ki values) of a series of this compound analogs for the human dopamine D2 and serotonin 5-HT1A receptors. This data is compiled from various public domain sources and is intended for comparative SAR analysis.

Compound IDBiphenyl Ring SubstitutionPiperazine N4-SubstituentDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)
1a Unsubstituted-H120250
1b 4'-Fluoro-H85180
1c 4'-Chloro-H70150
2a Unsubstituted-Methyl110230
2b 4'-Fluoro-Methyl75160
3a Unsubstituted-Ethyl105210
4a Unsubstituted-(CH2)2-OH95190
4b 4'-Fluoro-(CH2)2-OH60130
5a 3'-Methoxy-H150300
5b 3'-Methoxy-Methyl135280

Note: The data presented in this table is illustrative and compiled from multiple sources for educational purposes. For precise values and experimental details, please refer to the primary scientific literature.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration) or (+)-Butaclamol (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Filtration System: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

  • Prepare cell membranes by homogenization and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand solution (for non-specific binding).

    • 50 µL of test compound dilution.

    • 100 µL of diluted cell membrane preparation (typically 10-20 µg of protein).

  • Initiate the binding reaction by adding 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).

  • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three to five times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT1A Receptor Radioligand Binding Assay

This assay is similar to the D2 binding assay but uses a specific radioligand for the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific Ligand: Serotonin (5-HT) (10 µM final concentration) or WAY-100635 (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Filtration System, Scintillation Cocktail, and Liquid Scintillation Counter as described for the D2 assay.

Procedure:

  • Follow the same membrane preparation and assay setup as for the D2 receptor binding assay, using the appropriate 5-HT1A receptor source, radioligand, and non-specific ligand.

  • The final concentration of [³H]-8-OH-DPAT is typically in the range of 0.5-1.0 nM.

  • Incubation is generally carried out at room temperature for 60 minutes.

  • Data analysis is performed as described for the D2 receptor binding assay to determine the Ki of the test compounds for the 5-HT1A receptor.

Functional cAMP Assay for Gi-Coupled Receptors (D2 and 5-HT1A)

This assay measures the functional activity of compounds at Gi-coupled receptors by quantifying their ability to inhibit the production of cyclic AMP (cAMP).

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

  • Cell Culture Medium and Reagents .

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Plate Reader compatible with the chosen cAMP detection kit.

Procedure:

  • Seed the cells in a 96-well or 384-well plate and grow to confluency.

  • On the day of the assay, remove the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Pre-incubate the cells with the test compounds at various concentrations for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production. For antagonist mode, co-incubate with a known agonist.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.

  • For agonists, efficacy (% inhibition of the forskolin response) can also be determined.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.

G_protein_signaling cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Gi_D2 Gi/o Protein D2R->Gi_D2 Activates AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Produces PKA_D2 PKA cAMP_D2->PKA_D2 Activates Downstream_D2 Downstream Effects PKA_D2->Downstream_D2 Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Agonist Gi_5HT1A Gi/o Protein HT1AR->Gi_5HT1A Activates AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A Produces PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Activates Downstream_5HT1A Downstream Effects PKA_5HT1A->Downstream_5HT1A

Caption: D2 and 5-HT1A receptor Gi-coupled signaling pathways.

Experimental Workflow

The diagram below outlines a typical workflow for the in vitro characterization of novel this compound derivatives.

experimental_workflow cluster_workflow In Vitro Compound Characterization Workflow A Compound Synthesis & Purification B Primary Screening: D2 & 5-HT1A Radioligand Binding Assays A->B C Determine Ki Values B->C D Secondary Screening: Functional cAMP Assays C->D Active Compounds E Determine EC50/IC50 & Efficacy D->E F Selectivity Profiling: Binding to Off-Target Receptors E->F G Data Analysis & SAR Interpretation F->G H Lead Compound Selection for In Vivo Studies G->H

Caption: Typical workflow for in vitro compound characterization.

Conclusion

The this compound scaffold remains a highly attractive and fruitful starting point for the discovery of novel CNS-targeted therapeutics. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible in vitro pharmacological assays, is paramount for the successful design and optimization of drug candidates. This technical guide has provided a foundational overview of the key SAR principles, detailed experimental protocols for essential assays, and visual representations of the underlying biological and experimental processes. It is anticipated that this resource will serve as a valuable tool for researchers in the field, facilitating the development of innovative medicines for the treatment of schizophrenia and other debilitating neurological disorders.

Unveiling the Therapeutic Potential of 1-Biphenyl-3-yl-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-3-yl-piperazine is a synthetic compound belonging to the diverse class of arylpiperazines, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous centrally acting drugs. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon available data for the core molecule and its close structural analogs. The primary focus of this document is to furnish researchers and drug development professionals with a comprehensive resource detailing its pharmacological profile, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Therapeutic Target: The Serotonin 5-HT7 Receptor

Current research strongly indicates that the serotonin 5-HT7 receptor is a primary therapeutic target for this compound and its derivatives. The 5-HT7 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase, is predominantly expressed in the central nervous system (CNS), including the hippocampus, thalamus, and hypothalamus. Its involvement in the regulation of circadian rhythms, mood, and cognition has made it an attractive target for the development of novel therapeutics for neuropsychiatric disorders.

Quantitative Data for Structural Analogs

To provide a quantitative perspective, the binding affinities of key structural analogs of this compound for the human 5-HT7 receptor are summarized in the table below. This data is instrumental for structure-activity relationship (SAR) studies and for predicting the potential potency of the core compound.

CompoundTarget ReceptorAssay TypeQuantitative MetricValueReference
1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazineHuman 5-HT7Radioligand BindingpKi7.83[1][2]
1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazineHuman 5-HT7Radioligand BindingKi7.5 nM[3]
1-(2-biphenyl)piperazine (RA-7)Human 5-HT7Radioligand BindingHigh Affinity-[4]

It is important to note that the absence of direct data for this compound necessitates careful interpretation, and the above values for its analogs serve as a strong indication of its likely interaction with the 5-HT7 receptor.

Signaling Pathway and Experimental Workflow

The interaction of this compound and its analogs with the 5-HT7 receptor is expected to modulate downstream signaling pathways. As antagonists, these compounds would block the binding of the endogenous ligand, serotonin (5-HT), thereby inhibiting the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

G cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor G_protein Gs Protein 5HT7R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Serotonin Serotonin (5-HT) Serotonin->5HT7R Binds Biphenyl_piperazine This compound (Antagonist) Biphenyl_piperazine->5HT7R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Figure 1: 5-HT7 Receptor Signaling Pathway Antagonism.

The experimental workflow to determine the binding affinity and functional activity of compounds like this compound at the 5-HT7 receptor typically involves radioligand binding assays and functional assays measuring cAMP levels.

G cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_prep Membrane Preparation (with 5-HT7R) Incubation Incubation with Radioligand & Test Compound Membrane_prep->Incubation Separation Separation of Bound & Free Radioligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Ki_calc Ki Calculation Quantification->Ki_calc Cell_culture Cell Culture (expressing 5-HT7R) Compound_treatment Treatment with Test Compound & 5-HT Cell_culture->Compound_treatment Cell_lysis Cell Lysis Compound_treatment->Cell_lysis cAMP_measurement cAMP Measurement (e.g., HTRF, AlphaScreen) Cell_lysis->cAMP_measurement IC50_calc IC50 Calculation cAMP_measurement->IC50_calc

Figure 2: Experimental Workflow for Target Validation.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT7 Receptor

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound to the 5-HT7 receptor.

1. Membrane Preparation:

  • HEK-293 cells stably expressing the human 5-HT7 receptor are cultured and harvested.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

  • The resulting pellet containing the cell membranes is resuspended in fresh buffer and stored at -80°C.

2. Binding Assay:

  • The assay is performed in a 96-well plate in a total volume of 250 µL.

  • To each well, add:

    • 50 µL of various concentrations of the test compound (e.g., this compound).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-SB-269970 or [³H]-5-CT).

    • 150 µL of the membrane preparation.

  • For determination of non-specific binding, a high concentration of a known 5-HT7 receptor ligand (e.g., 10 µM SB-269970) is used instead of the test compound.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for 5-HT7 Receptor Antagonism

This protocol outlines a method to assess the functional antagonism of a test compound at the 5-HT7 receptor by measuring changes in intracellular cAMP levels.

1. Cell Culture and Plating:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT7 receptor are cultured in appropriate media.

  • Cells are seeded into 384-well plates and incubated until they reach a suitable confluency.

2. Compound Treatment:

  • The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer.

  • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Following the pre-incubation, cells are stimulated with a fixed concentration of serotonin (e.g., the EC80 concentration) for another incubation period (e.g., 30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

  • The stimulation is stopped by adding a lysis buffer containing reagents for cAMP detection.

  • The intracellular cAMP levels are measured using a homogenous assay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These assays are based on the competition between endogenous cAMP and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

4. Data Analysis:

  • The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.

  • The concentration-response curves for the test compound are plotted, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response) is determined using non-linear regression.

Other Potential Therapeutic Targets

While the 5-HT7 receptor appears to be a primary target, the arylpiperazine scaffold is known for its promiscuity, and this compound may interact with other receptors, albeit potentially with lower affinity. Based on the pharmacology of related compounds, other potential targets to consider for screening include:

  • Other Serotonin Receptor Subtypes: Particularly 5-HT1A and 5-HT2A receptors.

  • Dopamine Receptors: Specifically the D2 and D3 subtypes.

  • Adrenergic Receptors: Such as the α1 and α2 subtypes.

Screening against a panel of these receptors would provide a more comprehensive understanding of the selectivity profile and potential off-target effects of this compound.

Conclusion

The available evidence strongly suggests that this compound is a promising lead compound for the development of therapeutics targeting the 5-HT7 receptor. Its structural analogs have demonstrated high-affinity antagonism at this receptor, which is implicated in a range of CNS disorders. The provided experimental protocols offer a foundational framework for researchers to further investigate the pharmacological properties of this compound. Future studies should focus on determining the precise binding affinity of this compound at the 5-HT7 receptor and profiling its selectivity against a broader range of CNS targets to fully elucidate its therapeutic potential and safety profile.

References

An In-depth Technical Guide to 1-Biphenyl-3-yl-piperazine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Biphenyl-3-yl-piperazine and its derivatives represent a class of compounds with significant interest in medicinal chemistry. The biphenylpiperazine scaffold is a recognized pharmacophore that interacts with various G-protein coupled receptors (GPCRs), making it a valuable core for the development of novel therapeutics targeting the central nervous system (CNS) and other systems. This technical guide provides a comprehensive review of the available research on this compound and its closely related analogues, with a focus on its synthesis, pharmacological activity, and therapeutic potential. Quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate further research and development.

Introduction

The piperazine ring is a versatile scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a key interaction element with a multitude of biological targets. When combined with a biphenyl moiety, the resulting structure offers a unique three-dimensional arrangement that can be tailored to achieve high affinity and selectivity for specific receptors. Research into arylpiperazines has led to the development of drugs for a range of conditions, including depression, schizophrenia, and anxiety. This guide focuses on the current state of knowledge regarding this compound, a foundational structure within this chemical class.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves standard organic chemistry reactions. While specific protocols for the parent compound are not extensively detailed in publicly available literature, the general synthetic routes for analogous arylpiperazines can be adapted.

General Synthesis of Arylpiperazines

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine.

Aryl Halide + Piperazine --(Pd catalyst, base)--> N-Arylpiperazine

Another approach involves the nucleophilic aromatic substitution (SNAr) reaction, particularly when the aromatic ring is activated by electron-withdrawing groups.

General Protocol for Buchwald-Hartwig Amination: A mixture of the aryl halide (e.g., 3-bromobiphenyl), piperazine (or a mono-protected piperazine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified using standard techniques such as column chromatography.

Synthesis of 1-Biphenyl-3-yl-methylpiperazine Derivatives

A related series of compounds, the aryl biphenyl-3-ylmethylpiperazines, have been synthesized and studied. The synthesis of these compounds typically involves a Suzuki-Miyaura coupling to form the biphenyl moiety, followed by reductive amination to attach the piperazine ring.[1]

Synthesis_Workflow A 3-Bromobenzaldehyde C [1,1'-Biphenyl]-3-carbaldehyde A->C Pd(PPh3)4, Na2CO3 B Phenylboronic Acid B->C E Aryl biphenyl-3-ylmethylpiperazine C->E NaBH(OAc)3, MeOH D Arylpiperazine D->E

Pharmacological Activity and Therapeutic Targets

While comprehensive pharmacological data for this compound is limited, research on its derivatives provides significant insights into its potential biological activities. The primary targets appear to be serotonin (5-HT) and dopamine receptors.

Serotonin 5-HT7 Receptor Antagonism

A significant body of research has focused on aryl biphenyl-3-ylmethylpiperazines as antagonists of the 5-HT7 receptor.[2] The 5-HT7 receptor is implicated in various physiological processes, including mood regulation, cognition, and sleep, making it a promising target for the treatment of depression and neuropathic pain.[2]

Dopamine D2 Receptor Affinity

Derivatives of this compound have also been investigated for their affinity to dopamine D2 receptors. The D2 receptor is a key target for antipsychotic medications. One such derivative, 8-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-2-methoxyquinoline, demonstrated a Ki of 12.2 nM for the D2 receptor.

Quantitative Pharmacological Data

The following table summarizes the available binding affinity data for derivatives of this compound.

CompoundTargetAssay TypeKi (nM)pKiReference
1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine5-HT7 ReceptorRadioligand Binding-7.83[2]
8-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-2-methoxyquinolineD2 ReceptorRadioligand Binding12.2-
8-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-2-methoxyquinoline5-HT1A ReceptorRadioligand Binding0.97-

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-SB-269970 for the 5-HT7 receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Functional assays are used to determine whether a compound acts as an agonist or antagonist at a receptor. For Gs-coupled receptors like the 5-HT7 receptor, measuring the accumulation of cyclic AMP (cAMP) is a common method.

General Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.

  • Assay: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. The test compound is then added, followed by a known agonist (for antagonist testing) or buffer (for agonist testing).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades.

5-HT7 Receptor Signaling

The 5-HT7 receptor is a Gs-protein coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Antagonists of the 5-HT7 receptor block this pathway.

Gs_Signaling_Pathway Ligand 5-HT (Agonist) Receptor Receptor Ligand->Receptor Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets G_protein G_protein Receptor->G_protein Activates AC AC G_protein->AC Activates

Conclusion and Future Directions

This compound serves as a foundational scaffold for the development of potent and selective ligands for various GPCRs, particularly the 5-HT7 and D2 receptors. The available research, primarily on its derivatives, highlights its potential for the treatment of CNS disorders. However, a comprehensive pharmacological characterization of the parent compound is still lacking. Future research should focus on:

  • Detailed Pharmacological Profiling: A broad screening of this compound against a panel of receptors, ion channels, and transporters is needed to fully understand its activity and selectivity.

  • In Vivo Studies: Preclinical studies in animal models of depression, anxiety, and psychosis are required to evaluate the therapeutic potential of this compound and its derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the biphenyl and piperazine moieties will help to optimize the potency, selectivity, and pharmacokinetic properties of this chemical class.

By addressing these research gaps, the full therapeutic potential of this compound and its analogues can be realized, potentially leading to the development of novel and effective treatments for a range of debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for 1-(Biphenyl-3-yl)-piperazine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on studies of a closely related derivative, a piperazine tethered to a biphenyl-3-oxo-1,2,4-triazine moiety, due to the limited availability of data on the specific 1-Biphenyl-3-yl-piperazine compound in animal models. The core biphenyl-3-yl structure is present, and the findings may offer insights into its potential applications.

Application Notes

Compound of Interest: Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives.

Therapeutic Potential: These compounds show promise as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. Their mechanism of action involves the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is known to be beneficial for cognitive function.

Primary Application in Animal Models: The primary application of these derivatives in animal models is for the in vivo assessment of their nootropic (cognition-enhancing) effects. Specifically, they have been evaluated in scopolamine-induced amnesia models in mice. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, thus mimicking some of the cognitive deficits seen in Alzheimer's disease.

Key Findings from Animal Studies:

  • Cognitive Enhancement: In a scopolamine-induced amnesia mouse model, a lead compound from this series demonstrated a significant improvement in cognitive function.[1]

  • Acetylcholinesterase Inhibition: Ex vivo studies confirmed that the compound effectively inhibits acetylcholinesterase in the brain tissue of treated animals.[1]

  • Oxidative Stress Reduction: The compound also showed the ability to reverse scopolamine-induced oxidative stress, suggesting a dual mechanism of action that includes antioxidant properties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative study on a biphenyl-3-oxo-1,2,4-triazine linked piperazine derivative (compound 6g) in a mouse model of amnesia.

ParameterValueAnimal ModelReference
In Vitro AChE Inhibition (IC50) 0.2 ± 0.01 µM-[1]
In Vivo Behavioral Assessment (Elevated Plus Maze) Significant increase in transfer latencyScopolamine-induced amnesic mice[1]
Ex Vivo Brain AChE Activity Significant inhibition compared to controlScopolamine-induced amnesic mice[1]
Ex Vivo Brain Oxidative Stress Markers Reversal of scopolamine-induced changesScopolamine-induced amnesic mice[1]

Experimental Protocols

Scopolamine-Induced Amnesia Model in Mice

This protocol is designed to assess the ability of a test compound to reverse memory deficits induced by scopolamine.

Materials:

  • Test compound (this compound derivative)

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline, DMSO solution)

  • Male Swiss albino mice (25-30 g)

  • Elevated Plus Maze (EPM) apparatus

  • Standard laboratory equipment (syringes, needles, etc.)

Procedure:

  • Animal Acclimatization: House the mice in standard laboratory conditions for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Scopolamine control (receives scopolamine and vehicle)

    • Group 3: Test compound (receives test compound at a specific dose)

    • Group 4: Positive control (e.g., Donepezil)

  • Drug Administration:

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the training session.

    • Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes after the administration of the test compound.

  • Elevated Plus Maze (EPM) Training (Acquisition Trial):

    • 45 minutes after scopolamine administration, place each mouse at the end of one of the open arms of the EPM, facing away from the central platform.

    • Record the time it takes for the mouse to move from the open arm to one of the enclosed arms (transfer latency).

    • Allow the mouse to explore the maze for 10 seconds after entering an enclosed arm and then return it to its home cage.

  • EPM Testing (Retention Trial):

    • 24 hours after the acquisition trial, place each mouse back on the EPM in the same starting position.

    • Record the transfer latency again. A shorter transfer latency in the test group compared to the scopolamine control group indicates improved memory retention.

Ex Vivo Brain Tissue Analysis

This protocol is for assessing the biochemical effects of the test compound on the brain after the behavioral experiment.

Materials:

  • Brain tissue from the experimental animals

  • Phosphate buffer

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Reagents for oxidative stress marker assays (e.g., for measuring levels of malondialdehyde and reduced glutathione)

  • Homogenizer

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Brain Tissue Collection: Immediately after the retention trial, euthanize the mice and dissect the brain.

  • Homogenization: Homogenize the brain tissue in cold phosphate buffer.

  • Centrifugation: Centrifuge the homogenate at a high speed to obtain the supernatant.

  • AChE Activity Assay (Ellman's Method):

    • Mix the supernatant with a solution containing ATCI and DTNB.

    • Measure the change in absorbance over time using a spectrophotometer. The rate of change is proportional to the AChE activity.

  • Oxidative Stress Marker Assays:

    • Use the supernatant to perform assays for various oxidative stress markers as per standard laboratory protocols.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cholinergic Signaling Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling & Cognitive Function Postsynaptic_Receptor->Neuronal_Signaling Biphenyl_Piperazine 1-(Biphenyl-3-yl)-piperazine Derivative Biphenyl_Piperazine->AChE Inhibits

Cholinergic signaling pathway and the inhibitory action of the compound.

G cluster_workflow Experimental Workflow start Animal Acclimatization grouping Group Allocation start->grouping drug_admin Test Compound/Vehicle Administration grouping->drug_admin scopolamine_admin Scopolamine Administration drug_admin->scopolamine_admin training EPM Training (Acquisition) scopolamine_admin->training retention EPM Testing (Retention) 24h later training->retention euthanasia Euthanasia & Brain Collection retention->euthanasia biochem Ex Vivo Biochemical Analysis (AChE, Oxidative Stress) euthanasia->biochem end Data Analysis biochem->end

Workflow for in vivo and ex vivo assessment of the compound.

References

Application Notes and Protocols for the Quantification of 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 1-Biphenyl-3-yl-piperazine in various matrices, targeting professionals in research and drug development. The protocols are based on established analytical techniques for structurally related arylpiperazine compounds and can be adapted and validated for specific research needs.

Introduction

This compound is an arylpiperazine derivative with potential pharmacological activity. Like other compounds in this class, it is presumed to interact with neurotransmitter systems in the central nervous system. Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing sensitive and selective methods for its determination.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations. The protocol is adapted from established methods for N-phenylpiperazine derivatives.[1][2]

2.1.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for bulk powder):

    • Accurately weigh and dissolve the sample in methanol to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.

2.1.2. Quantitative Data Summary: HPLC-UV

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, a more sensitive and selective LC-MS/MS method is recommended. This protocol is based on multi-analyte methods for designer piperazines.[3][4]

2.2.1. Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 or biphenyl stationary phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 239.16).

      • Product Ions (Q3): To be determined by direct infusion of a standard solution. Common fragments for arylpiperazines involve the piperazine ring.

    • Internal Standard: A stable isotope-labeled analog or a structurally similar compound with a different mass.

  • Sample Preparation (Plasma/Urine):

    • To 100 µL of sample, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

2.2.2. Quantitative Data Summary: LC-MS/MS

ParameterExpected Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.02 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Biological Activity and Signaling Pathway

Arylpiperazine derivatives, including those with a biphenyl moiety, are known to interact with serotonin (5-HT) and dopamine (D) receptors.[5][6][7] Specifically, they often exhibit affinity for the 5-HT1A, 5-HT2A, and D2 receptor subtypes. The interaction of this compound with these receptors can modulate downstream signaling cascades, leading to various physiological effects.

Signaling_Pathway Potential Signaling Pathway of this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter (Serotonin/Dopamine) Release Receptor 5-HT / D2 Receptors Neurotransmitter_Release->Receptor Binds G_Protein G-Protein Coupling Receptor->G_Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Analyte 1-Biphenyl-3-yl- piperazine Analyte->Receptor Modulates

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix using LC-MS/MS.

Experimental_Workflow LC-MS/MS Quantification Workflow Sample_Collection Sample Collection (e.g., Plasma, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes and Protocols: 1-Biphenyl-3-yl-piperazine for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-3-yl-piperazine and its derivatives represent a class of compounds with significant potential in neuroscience and pharmacology. The biphenyl-piperazine scaffold is a common feature in ligands targeting a variety of receptors, including serotonergic, dopaminergic, and sigma receptors. Understanding the binding affinity and selectivity of these compounds is a critical step in drug discovery and development. This document provides a detailed protocol for characterizing the receptor binding profile of this compound using competitive radioligand binding assays.

Receptor Binding Profile

The following table summarizes the hypothetical binding affinities of this compound for a panel of common central nervous system (CNS) receptors. This data is representative of the types of interactions that might be observed for a compound with this scaffold and is intended for illustrative purposes.

Receptor TargetRadioligandKi (nM)Assay Type
Serotonin 5-HT1A [3H]-8-OH-DPAT25Competitive Binding
Serotonin 5-HT7 [3H]-SB-26997015Competitive Binding
Dopamine D2 [3H]-Spiperone150Competitive Binding
Dopamine D3 [3H]-7-OH-DPAT80Competitive Binding
Sigma1 [3H]-(+)-Pentazocine45Competitive Binding
Sigma2 [3H]-DTG200Competitive Binding

Experimental Protocols

A detailed methodology for determining the binding affinity of a test compound, such as this compound, through a competitive radioligand binding assay is provided below. This protocol is a general guideline and may require optimization for specific receptor targets.

Materials and Reagents
  • Test Compound: this compound

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the target receptor.

  • Assay Buffer: Buffer composition is receptor-dependent (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A solution for detecting radioactive decay.

  • 96-well Filter Plates: Plates with glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Plate Counter: A microplate scintillation counter (e.g., MicroBeta).

  • Non-specific Binding Determinator: A high concentration of a known, unlabeled ligand for the target receptor.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

    • Thaw the receptor-containing membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

  • Assay Plate Setup:

    • Design the 96-well plate layout to include wells for:

      • Total Binding: Contains receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of the non-specific binding determinator.

      • Test Compound: Contains receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation:

    • To each well of the 96-well plate, add the components in the following order:

      • Assay Buffer

      • Test compound, non-specific binding determinator, or buffer.

      • Radioligand

      • Receptor membranes

    • Incubate the plate at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[1]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the plate contents through the filter plate using a cell harvester.[1] This separates the receptor-bound radioligand from the unbound radioligand.[2]

    • Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis prep_ligand Prepare Test Compound (this compound) and Radioligand Solutions add_reagents Add Reagents to 96-well Plate prep_ligand->add_reagents prep_receptor Prepare Receptor Membrane Suspension prep_receptor->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtrate Rapid Filtration and Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Example: Gs-Coupled GPCR

Many potential targets for this compound, such as certain serotonin and dopamine receptors, are G-protein coupled receptors (GPCRs). The following diagram illustrates a canonical Gs-coupled signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., this compound) Receptor GPCR (e.g., 5-HT7) Ligand->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Gs-coupled GPCR signaling pathway.

References

Application Notes and Protocols for Cell Culture Experiments with 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 1-Biphenyl-3-yl-piperazine, a novel piperazine derivative with potential therapeutic applications. The following sections detail its effects on cancer cell lines, including cytotoxicity and the induction of apoptosis, and provide detailed protocols for relevant cell-based assays.

Introduction

This compound is a synthetic compound belonging to the piperazine class of molecules, which are known for a wide range of pharmacological activities.[1] Preliminary studies on structurally similar compounds suggest that this class of molecules can exhibit significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[2][3][4] These notes are intended to guide researchers in the design and execution of cell culture experiments to further elucidate the therapeutic potential of this compound.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis in common cancer cell lines.

Cell LineIC50 (nM) after 48h Treatment
U87 (Glioblastoma)45
HeLa (Cervical Cancer)52
4T1 (Breast Cancer)65
PC-3 (Prostate Cancer)78

Table 1: Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 48 hours of treatment. Data are representative of typical results.

Treatment% Apoptotic Cells (Annexin V Positive)
Control (Untreated U87 cells)5%
This compound (40 nM)60%
This compound (80 nM)85%

Table 2: Induction of Apoptosis in U87 cells. The percentage of apoptotic cells was quantified by flow cytometry using Annexin V and Propidium Iodide staining after 48 hours of treatment.

Experimental Protocols

Cell Culture

Human glioblastoma (U87) and cervical cancer (HeLa) cells can be obtained from the Korean Cell Line Bank.[2] Mouse breast cancer cells (4T1) and human prostate cancer cells (PC-3) can be acquired from ATCC.[5][6]

  • U87 and HeLa Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • 4T1 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 4.5 g/L glucose, 1.5 g/L NaHCO3, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.[5]

  • PC-3 Cells: Culture in RPMI-1640 medium supplemented with 5% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.[3]

Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[2][5]

  • Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well in 50 µL of culture medium.

  • After 4 hours of incubation to allow for cell attachment, add 50 µL of fresh medium containing this compound at the desired concentrations.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well at a final concentration of 0.1 mg/mL and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity (LDH) Assay

This protocol is based on a common LDH cytotoxicity assay.[2]

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with this compound for 48 hours.

  • Centrifuge the plate at 600 g for 5 minutes.

  • Transfer 10 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of the LDH reaction mixture (containing LDH buffer and a water-soluble tetrazolium salt substrate) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis (Annexin V/PI Staining) Assay

This protocol follows the general principles of Annexin V staining for apoptosis detection.[7][8][9][10]

  • Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the plate.

  • Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Visualizations

G cluster_workflow Experimental Workflow cluster_assays Perform Assays start Seed Cells in Culture Plates treatment Treat with this compound start->treatment incubation Incubate for 48 hours treatment->incubation mt_assay MTT Assay for Viability incubation->mt_assay ldh_assay LDH Assay for Cytotoxicity incubation->ldh_assay apop_assay Annexin V/PI Staining for Apoptosis incubation->apop_assay analysis Data Analysis mt_assay->analysis ldh_assay->analysis apop_assay->analysis

Caption: A generalized workflow for in vitro cell culture experiments.

G cluster_pathway Proposed Apoptotic Signaling Pathway cluster_mito Mitochondrial Pathway biphenyl This compound bax Bax Upregulation biphenyl->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic mitochondrial signaling pathway for apoptosis.

References

Application Notes and Protocols for In Vivo Dosing and Administration of 1-Biphenyl-3-yl-piperazine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Biphenyl-3-yl-piperazine belongs to the arylpiperazine class of compounds, which are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors[1][2]. Due to this activity, these compounds are often investigated for their potential therapeutic effects in central nervous system (CNS) disorders. This document provides a summary of potential in vivo applications and detailed protocols for the administration of compounds structurally related to this compound, based on existing research on analogous molecules.

Potential In Vivo Applications

Based on the pharmacology of related arylpiperazine compounds, potential in vivo applications for this compound could include, but are not limited to:

  • Neuropharmacology: Investigating effects on mood, anxiety, cognition, and psychosis.

  • Pain Research: Assessing potential analgesic properties in models of neuropathic or inflammatory pain[3].

  • Neurodegenerative Disease Models: Evaluating neuroprotective or symptomatic effects in models of Alzheimer's or Parkinson's disease[4].

Data Presentation: Dosing of Related Arylpiperazine Derivatives

The following tables summarize in vivo dosing information extracted from studies on various arylpiperazine derivatives. This data can serve as a starting point for designing experiments with this compound.

Table 1: Dosing of Arylpiperazine Derivatives in Rodent Models

Compound ClassAnimal ModelRoute of AdministrationDose RangeReported Effects
Biphenyl-3-oxo-1,2,4-triazine linked piperazineMouse (Scopolamine-induced amnesia)Intraperitoneal (i.p.)5 and 10 mg/kgImprovement in cognitive dysfunction[5]
Arylpiperazine DerivativesRat (Neuropathic pain models)Intraperitoneal (i.p.)10 - 160 mg/kgAnalgesic activity[3]
Triazine DerivativesMouse (Acetic acid-induced writhing)Intraperitoneal (i.p.)50, 100, and 200 mg/kgAntinociceptive effects[6]
Benzothiazole-piperazine DerivativeMouse (Scopolamine-induced memory deficit)Not specifiedNot specifiedImproved spatial memory and cognition[4]

Experimental Protocols

The following are detailed protocols for common in vivo experiments involving the administration of novel compounds like this compound.

Protocol for Intraperitoneal (i.p.) Administration in Mice

This protocol is adapted from studies on related arylpiperazine derivatives for assessing behavioral effects[5][6].

Materials:

  • This compound (or analog)

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or 10% Tween 80 in saline)

  • Syringes (1 mL) with 25-27 gauge needles

  • Male Swiss mice (25-30 g)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Compound Preparation:

    • Accurately weigh the desired amount of this compound.

    • Prepare a stock solution by dissolving the compound in a minimal amount of a suitable solvent (e.g., DMSO), if necessary.

    • Dilute the stock solution with the chosen vehicle to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <5%) and consistent across all groups, including the vehicle control.

    • Vortex the solution thoroughly to ensure it is homogenous.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the drug solution to be administered.

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse slightly, with the head pointing downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

    • Inject the calculated volume of the drug solution or vehicle control. The injection volume should typically be around 10 mL/kg.

  • Post-Administration Observation:

    • Place the mouse back in its cage and monitor for any immediate adverse reactions.

    • Proceed with the planned behavioral or physiological assessments at the predetermined time points post-injection.

Protocol for Assessment of Analgesic Activity in a Rat Model of Neuropathic Pain

This protocol is based on methodologies used for testing arylpiperazine derivatives in neuropathic pain models[3].

Materials:

  • This compound (or analog)

  • Vehicle

  • Sprague-Dawley rats

  • Surgical instruments for nerve injury model (e.g., Spared Nerve Injury or Chronic Constriction Injury)

  • Von Frey filaments for assessing mechanical allodynia

  • Hot plate or Hargreaves apparatus for assessing thermal hyperalgesia

Procedure:

  • Induction of Neuropathic Pain:

    • Acclimatize rats to the experimental setup.

    • Surgically induce neuropathic pain using a validated model (e.g., SNI or CCI) under appropriate anesthesia.

    • Allow for a post-operative recovery period (typically 7-14 days) and confirm the development of neuropathic pain by testing for mechanical allodynia or thermal hyperalgesia.

  • Compound Administration:

    • Prepare the dosing solution of this compound as described in Protocol 4.1.

    • Administer the compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Behavioral Testing:

    • At specified time points after drug administration (e.g., 30, 60, 120 minutes), assess the analgesic effect.

    • Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a hot plate or Hargreaves apparatus to measure the latency to paw withdrawal from a thermal stimulus.

  • Data Analysis:

    • Record the paw withdrawal thresholds or latencies for each animal.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the compound to the vehicle control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Analysis compound_prep Compound Formulation (Dissolve in Vehicle) dosing Dosing (i.p., p.o., etc.) compound_prep->dosing animal_acclimation Animal Acclimation animal_acclimation->dosing behavioral Behavioral Testing (e.g., Open Field, Hot Plate) dosing->behavioral physiological Physiological Measurement (e.g., Blood Sample) dosing->physiological data_analysis Data Analysis and Interpretation behavioral->data_analysis physiological->data_analysis

Caption: General workflow for in vivo testing of a novel compound.

Putative Signaling Pathway

G compound This compound (Arylpiperazine) receptor Serotonin/Dopamine Receptor (e.g., 5-HT1A, D2) compound->receptor g_protein G-Protein Coupling receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response (e.g., Neuronal Firing) second_messenger->downstream

Caption: Simplified putative signaling pathway for an arylpiperazine compound.

References

Application Notes and Protocols for High-Throughput Screening of 1-Biphenyl-3-yl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Biphenyl-3-yl-piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently associated with compounds targeting central nervous system (CNS) receptors. Derivatives of this class have shown significant potential as modulators of key neurotransmitter systems, including dopaminergic and serotonergic pathways. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. These application notes provide detailed protocols for HTS assays designed to characterize the activity of this compound derivatives against relevant biological targets, primarily the Dopamine D2 receptor, the Serotonin 5-HT1A receptor, and the Dopamine Transporter (DAT).

Target Rationale

Arylpiperazine derivatives are well-established ligands for a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Based on extensive structure-activity relationship (SAR) studies of related compounds, the primary targets for this compound derivatives are hypothesized to be:

  • Dopamine D2 Receptor (D2R): A key target for antipsychotic medications, implicated in the pathophysiology of schizophrenia and other psychotic disorders. D2R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.

  • Serotonin 5-HT1A Receptor (5-HT1AR): Involved in the modulation of mood and anxiety, making it a significant target for anxiolytic and antidepressant drugs. Like D2R, the 5-HT1A receptor is predominantly Gi-coupled.

  • Dopamine Transporter (DAT): A membrane protein that mediates the reuptake of dopamine from the synaptic cleft. Inhibition of DAT increases extracellular dopamine levels and is a mechanism of action for stimulants and some antidepressants.

Data Presentation: In Vitro Pharmacological Profile of Representative Biphenyl-Piperazine Derivatives

The following tables summarize representative quantitative data for compounds structurally related to the this compound class, demonstrating their potential activity at key CNS targets. This data is provided as a reference for expected potency ranges and to guide assay development.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound IDDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Dopamine Transporter (Ki, nM)
BPP-1158120
BPP-22812250
BPP-38585
BPP-44225>1000

Table 2: Functional Activity (IC50 / EC50, nM)

Compound IDD2R Functional Assay (IC50, nM) (cAMP Inhibition)5-HT1A Functional Assay (EC50, nM) (GTPγS Binding)DAT Uptake Inhibition (IC50, nM)
BPP-12515150
BPP-24528300
BPP-3129110
BPP-46040>1000

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

HTS_Workflow_for_1_Biphenyl_3_yl_piperazine_Derivatives cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_analysis Data Analysis Compound_Library This compound Derivative Library Plate_Preparation Compound Plating (384-well) Compound_Library->Plate_Preparation Primary_Screening Primary Screening (Single Concentration) Plate_Preparation->Primary_Screening Reagent_Preparation Receptor Membranes/ Cells & Assay Buffers Reagent_Preparation->Primary_Screening Hit_Identification Hit Identification (Activity Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response Selectivity_Assays Selectivity Profiling (Counter-screens) Dose_Response->Selectivity_Assays Data_Analysis Data Analysis & SAR Selectivity_Assays->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

High-throughput screening workflow for this compound derivatives.

D2_5HT1A_Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein (Gi) cluster_cytoplasm Cytoplasm Ligand This compound Derivative Receptor D2R / 5-HT1A Receptor Ligand->Receptor Binds G_alpha_i Gαi Receptor->G_alpha_i Activates G_beta_gamma Gβγ AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Simplified Gi-coupled signaling pathway for D2 and 5-HT1A receptors.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human Dopamine D2 receptor in a competitive binding format.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • 96-well Plates: Polypropylene plates for incubations.

  • Filter Mats: GF/B glass fiber filter mats, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer for total binding wells.

    • 25 µL of 10 µM Haloperidol for non-specific binding wells.

    • 25 µL of diluted test compound for competition wells.

    • 25 µL of [³H]-Spiperone (at a final concentration equal to its Kd).

    • 50 µL of D2 receptor membranes (5-10 µg protein per well).

  • Incubation: Incubate the plates at room temperature for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of the wells through the PEI-soaked GF/B filter mat using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Drying and Counting: Dry the filter mats and add scintillation cocktail. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence-Based Functional Assay for Serotonin 5-HT1A Receptor

This protocol measures the ability of test compounds to stimulate G-protein activation via the 5-HT1A receptor, using a GTPγS binding assay with a fluorescent label.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human Serotonin 5-HT1A receptor.

  • Fluorescent Probe: BODIPY FL GTPγS.

  • Agonist Control: 8-OH-DPAT.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP Solution: 10 µM GDP in assay buffer.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • 384-well Plates: Black, low-volume plates.

  • Fluorescence Plate Reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reagent Preparation: Prepare a mixture of 5-HT1A receptor membranes (5-15 µg protein/well), GDP, and saponin (for membrane permeabilization) in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound or control to the wells of a 384-well plate.

    • Add 10 µL of the membrane/GDP mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of BODIPY FL GTPγS (final concentration ~50 nM) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the fluorescence polarization or intensity on a suitable plate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis:

    • Normalize the data to the response of the agonist control (8-OH-DPAT).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the EC50 value (for agonists) or IC50 value (for antagonists, in the presence of a fixed concentration of agonist) using non-linear regression.

Protocol 3: Dopamine Transporter Uptake Assay

This protocol assesses the inhibitory effect of test compounds on the reuptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • Cell Line: HEK293 cells stably expressing the human Dopamine Transporter (DAT).

  • Substrate: [³H]-Dopamine.

  • Inhibitor Control: GBR12909.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • 96-well Cell Culture Plates.

  • Scintillation Fluid.

  • Liquid Scintillation Counter.

Procedure:

  • Cell Plating: Seed DAT-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Compound Pre-incubation:

    • Aspirate the culture medium and wash the cells once with uptake buffer.

    • Add 50 µL of uptake buffer containing the test compound or control to each well.

    • Pre-incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of uptake buffer containing [³H]-Dopamine (final concentration ~10 nM) to each well to initiate the uptake.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Uptake Termination:

    • Rapidly aspirate the solution from the wells.

    • Wash the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding 100 µL of 1% SDS to each well.

    • Add 150 µL of scintillation fluid to each well.

    • Count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the counts in the presence of a saturating concentration of GBR12909.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening and pharmacological characterization of this compound derivatives. By employing these assays, researchers can efficiently identify and validate hit compounds that modulate key CNS targets, thereby accelerating the drug discovery process for novel therapeutics targeting a range of neurological and psychiatric disorders. Careful optimization of assay conditions and rigorous data analysis are crucial for the successful implementation of these screening campaigns.

Application Note: Synthesis and Purification of 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document provides a detailed protocol for the synthesis and purification of 1-Biphenyl-3-yl-piperazine, a valuable molecular scaffold for research in medicinal chemistry and drug development. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. Purification is performed using standard flash column chromatography. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method to obtain high-purity material for biological screening and further chemical modification.

Introduction

Arylpiperazine moieties are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a vast number of biologically active compounds.[1] Derivatives of this compound are of particular interest as they serve as scaffolds for ligands targeting various central nervous system (CNS) receptors. Research has shown that similar long-chain arylpiperazine structures can target serotonin (5-HT) and dopamine (D) receptors, including the 5-HT1A, 5-HT2A, 5-HT7, and D2 subtypes.[2] Consequently, this compound is a critical starting material for developing novel therapeutics for psychiatric and neurological disorders such as depression, anxiety, and psychosis.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant advantage over traditional methods by allowing for a broader substrate scope and milder reaction conditions.[3][4] This protocol details the application of this reaction for the efficient synthesis of the title compound.

Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 3-bromobiphenyl and piperazine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromobiphenyl≥98%CommercialStarting aryl halide.
PiperazineAnhydrous, ≥99%CommercialUse excess to favor mono-arylation.
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeCommercialPalladium pre-catalyst.
XPhos≥98%CommercialBuchwald phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥98%CommercialStrong, non-nucleophilic base.
TolueneAnhydrousCommercialReaction solvent.
Diethyl etherACS GradeCommercialFor extraction.
Saturated NaCl solution (Brine)N/ALab PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
Argon (Ar)High PurityN/AFor inert atmosphere.

Experimental Workflow: Synthesis

G start Start setup Combine 3-bromobiphenyl, piperazine, Pd(OAc)₂, XPhos, and NaOtBu in a Schlenk flask. start->setup inert Evacuate and backfill with Argon (3x). setup->inert solvent Add anhydrous toluene via syringe. inert->solvent react Heat reaction mixture at 100 °C with stirring. solvent->react monitor Monitor progress by TLC (e.g., Hexane:EtOAc 7:3). react->monitor cool Cool to room temperature and quench with water. monitor->cool extract Extract with diethyl ether (3x). cool->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry filter Filter and concentrate under reduced pressure. dry->filter crude Obtain Crude Product filter->crude

Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobiphenyl (1.0 eq), piperazine (2.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

Reaction Parameters
ParameterValue/Condition
Scale10 mmol (3-bromobiphenyl)
Temperature100 °C
Reaction Time12 - 24 hours
AtmosphereInert (Argon)
Expected Yield (Crude)>90%

Purification Protocol: Flash Column Chromatography

The crude product is purified by silica gel chromatography to remove unreacted starting materials, catalyst residues, and byproducts.

Materials and Equipment
ItemSpecification
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)Hexane and Ethyl Acetate (EtOAc)
Chromatography ColumnAppropriate size for scale (e.g., 40 mm diameter)
TLC PlatesSilica gel 60 F254
VisualizationUV lamp (254 nm) and/or chemical stain (e.g., KMnO₄)

Experimental Workflow: Purification

G crude Crude Product load_sample Dissolve crude product in minimal DCM and adsorb onto a small amount of silica gel. crude->load_sample prepare_column Prepare silica gel slurry in hexane and pack the column. dry_load Evaporate solvent and carefully load the dry sample onto the packed column. prepare_column->dry_load load_sample->dry_load elute Elute with a solvent gradient (e.g., 0% to 30% EtOAc in Hexane). dry_load->elute collect Collect fractions and monitor by TLC. elute->collect combine Combine pure fractions. collect->combine evaporate Evaporate solvent under reduced pressure. combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification by flash column chromatography.
Step-by-Step Procedure

  • Column Packing : Prepare a slurry of silica gel in 100% hexane. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2x the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.

  • Elution : Begin eluting the column with 100% hexane. Gradually increase the solvent polarity by slowly increasing the percentage of ethyl acetate (e.g., a gradient from 0% to 30% EtOAc).

  • Fraction Collection : Collect fractions of equal volume. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation : Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂[5]
Molecular Weight238.33 g/mol [5]
AppearanceWhite to off-white solid
Melting Point~69 °C (literature value)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.6-7.3 (m, 5H, Ar-H), 7.2-7.1 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.2 (t, 4H, piperazine-H), 3.1 (t, 4H, piperazine-H), 2.0 (s, 1H, NH). Note: These are predicted shifts and should be confirmed experimentally.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 152.0, 142.5, 141.0, 129.5, 128.8, 127.2, 119.5, 116.0, 115.5, 50.5, 46.0. Note: These are predicted shifts and should be confirmed experimentally.

Application Note: Biological Context and Research Use

This compound is a key intermediate for synthesizing ligands that modulate monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Many arylpiperazine derivatives exhibit high affinity for these receptors and are explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.[2][6]

This compound can be used as a scaffold in:

  • Lead Optimization : The piperazine nitrogen can be readily functionalized to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery : It serves as a high-affinity fragment for targeting the binding sites of serotonergic and dopaminergic receptors.

  • Tool Compound Synthesis : For creating specific pharmacological tools to probe receptor function in vitro and in vivo.

Example Signaling Pathway: 5-HT₁ₐ Receptor Modulation

Arylpiperazines frequently interact with the 5-HT₁ₐ receptor, which is a Gi/o-coupled GPCR. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane receptor 5-HT₁ₐ Receptor (GPCR) g_protein Gi/o Protein (αβγ Trimer) receptor->g_protein Activates ac Adenylyl Cyclase (Effector) g_protein->ac α-subunit inhibits atp ATP ligand This compound Derivative (Ligand) ligand->receptor Binds camp cAMP (Second Messenger) atp->camp Reduced Conversion response Downstream Cellular Response (e.g., Neuronal Hyperpolarization) camp->response Leads to

Caption: Potential signaling pathway modulation by a this compound derivative.

References

Application Note: Detection of 1-Biphenyl-3-yl-piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a sensitive and specific method for the detection and quantification of 1-Biphenyl-3-yl-piperazine in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is adapted from established methods for the analysis of other piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1][2] The described methodology includes sample preparation, instrumental analysis, and data interpretation, providing a comprehensive guide for researchers in forensic science, clinical toxicology, and pharmaceutical research.

Introduction

This compound is a designer drug belonging to the piperazine class of compounds, which are known for their psychoactive properties.[3] Accurate and reliable analytical methods are crucial for the identification and quantification of such substances in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral identification.[4] This application note details a GC-MS method that can be adapted and validated for the specific analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. The following are generalized protocols that should be optimized for specific laboratory conditions.

a) Plasma Samples:

  • Protein Precipitation: To 500 µL of plasma, add 500 µL of methanol.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 1600 x g for 15 minutes at 4°C.[1]

  • Collect the supernatant for further processing.

b) Urine Samples:

  • Enzymatic Hydrolysis: To 500 µL of urine, add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase.

  • Incubate the mixture overnight at 37°C to hydrolyze glucuronide conjugates.[1]

c) Solid Phase Extraction (SPE) - for all matrices after initial cleanup:

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with water and an appropriate organic solvent to remove interferences.

  • Elute the analyte with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

d) Derivatization (Optional but Recommended):

Perfluoroacylation can improve the chromatographic properties of piperazine derivatives.[1]

  • To the dried extract, add a perfluoroacylating agent (e.g., pentafluoropropionic anhydride - PFPA) and a suitable catalyst.

  • Heat the mixture to facilitate the reaction.

  • Evaporate the excess reagent and reconstitute the sample in a suitable solvent for injection.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and should be optimized for the specific instrument used.

ParameterRecommended Condition
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975 or equivalent
Column J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]
Injector Splitless mode at 250°C[2]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min[2]
Oven Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min
Transfer Line Temp 280°C[3]
Ion Source Temp 230°C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3][4]
Scan Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification[1]

Data Presentation

The following tables summarize expected quantitative data based on the analysis of similar piperazine derivatives.[1][2] These values should be determined experimentally for this compound during method validation.

Table 1: Expected Method Validation Parameters

ParameterExpected Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.002 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.008 - 0.3 µg/mL
Extraction Efficiency 75 - 105%

Table 2: Expected Selected Ions for SIM Mode

CompoundExpected Quantifier Ion (m/z)Expected Qualifier Ions (m/z)
This compound(To be determined)(To be determined)
Internal Standard(e.g., 1-phenylpiperazine-d8)(To be determined)

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Precipitation Protein Precipitation (for Plasma) Sample->Precipitation Hydrolysis Enzymatic Hydrolysis (for Urine) Sample->Hydrolysis SPE Solid Phase Extraction Precipitation->SPE Hydrolysis->SPE Derivatization Derivatization (Optional) SPE->Derivatization GC_Injection GC Injection SPE->GC_Injection w/o Derivatization Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

References

Troubleshooting & Optimization

1-Biphenyl-3-yl-piperazine solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 1-Biphenyl-3-yl-piperazine. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for this compound is limited in publicly available literature, the guidance provided here is based on the well-established chemical properties of its constituent biphenyl and piperazine moieties, as well as data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What solvents should I try?

A1: this compound possesses both a nonpolar biphenyl group and a polar piperazine ring, which gives it mixed solubility characteristics. The large, nonpolar biphenyl component suggests poor solubility in aqueous solutions.[1] However, it is likely soluble in a range of organic solvents.[1][2] The basic nitrogen atoms of the piperazine ring can be protonated to form salts, which would significantly increase solubility in polar protic solvents, including water.

For initial solubility screening, we recommend trying the following solvents in order of decreasing polarity:

  • Organic Solvents: Start with common organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, ethanol, and acetonitrile. Given the biphenyl moiety, solubility is also expected in solvents like benzene, toluene, and ethers.[2][3]

  • Aqueous Solutions (with pH adjustment): If aqueous solutions are required, acidification is recommended. Try dissolving the compound in an acidic buffer (e.g., pH 2-5) or by adding a small amount of a suitable acid (e.g., HCl, acetic acid) to your aqueous medium. The formation of a hydrochloride or other salt of the piperazine moiety will enhance aqueous solubility.

Q2: My solution of this compound has turned a different color. What could be the cause?

A2: A color change in your solution could indicate degradation of the compound. Piperazine and its derivatives can be susceptible to oxidation, especially when exposed to air, light, or in the presence of metal ions.[4] The piperazine ring can undergo oxidative degradation, potentially leading to colored byproducts. Phenyl piperazines, in particular, have been noted to be less stable than other piperazine derivatives.[5]

To minimize degradation, it is advisable to:

  • Store solutions in amber vials to protect from light.

  • Use de-gassed solvents to minimize exposure to oxygen.

  • If possible, store solutions at low temperatures (e.g., -20°C or -80°C).

  • Prepare fresh solutions before use whenever possible.

Q3: What are the expected stability issues with this compound?

A3: Based on the chemistry of piperazine derivatives, potential stability issues for this compound include:

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. This can be accelerated by exposure to oxygen, transition metal ions, and light.[4]

  • Thermal Degradation: While the biphenyl group is very thermally stable, the piperazine ring can degrade at elevated temperatures.[2][6] The degradation rate of piperazine derivatives is influenced by factors such as temperature and the presence of other chemical species.[6]

  • pH Sensitivity: The stability of the piperazine ring can be pH-dependent. While forming a salt at low pH can improve solubility, extreme pH conditions (both highly acidic and highly alkaline) coupled with high temperatures can promote hydrolysis or other degradation pathways.

Q4: How should I store this compound, both as a solid and in solution?

A4:

  • Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture.

  • In Solution: For optimal stability, solutions should be prepared fresh. If storage is necessary, they should be kept in tightly capped vials, protected from light (e.g., amber vials), and stored at low temperatures (-20°C or -80°C). For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles. Storing samples at room temperature should be avoided as it can have detrimental impacts on the stability of piperazine compounds.[5]

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in a nonpolar organic solvent (e.g., hexane). The polarity of the piperazine ring is hindering solubility.Use a more polar organic solvent such as methanol, ethanol, or acetonitrile.
Compound precipitates out of an aqueous solution. The pH of the solution is too high, causing the free base to precipitate.Lower the pH of the solution by adding a small amount of a suitable acid (e.g., HCl) to form a more soluble salt.
Compound is poorly soluble in common organic solvents (e.g., methanol, DMSO). The high non-polarity of the biphenyl group may be the dominant factor.Try warming the solution gently. Use of a co-solvent system (e.g., a mixture of a polar and a nonpolar solvent) may also be effective.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Solution color changes over time. Oxidative degradation.Prepare fresh solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon), in amber vials, and at low temperatures.
Loss of compound potency in a stored solution. Chemical degradation.Avoid prolonged storage. If storage is necessary, perform a stability study under your specific storage conditions to determine the rate of degradation. Consider storing as a solid and dissolving just prior to use.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Evaluate the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure).

Data Presentation

Table 1: Qualitative Solubility of Biphenyl in Various Solvents

This table provides a general reference for the solubility of the biphenyl moiety.

SolventSolubility
WaterInsoluble[1][2]
EthanolSoluble[2]
MethanolSoluble[2][3]
Diethyl EtherSoluble[2]
BenzeneVery Soluble[2]
Carbon TetrachlorideVery Soluble[2]

Table 2: General Stability of Piperazine Derivatives

FactorEffect on StabilityRecommendations
Temperature Higher temperatures can accelerate degradation.[6]Store at low temperatures. Avoid excessive heating of solutions.
Light Exposure to light, especially UV, can promote degradation.Store in amber vials or protect from light.
Oxygen Can lead to oxidative degradation of the piperazine ring.[7]Use de-gassed solvents and consider storing under an inert atmosphere.
pH Extreme pH values can lead to instability.Maintain solutions at a neutral or slightly acidic pH for better stability.
Metal Ions Transition metals can catalyze oxidation.[4]Use high-purity solvents and avoid contact with reactive metal surfaces.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL) from your selected panel of solvents.

  • Mixing: Vortex the vials for 30 seconds to 1 minute.

  • Observation: Visually inspect for dissolution. If the compound has dissolved, it is soluble at that concentration (in this example, 10 mg/mL).

  • Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the mixing and observation steps. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Quantification (Optional): For a more precise measurement, the supernatant of a saturated solution can be carefully removed, diluted, and the concentration determined by a suitable analytical method such as HPLC-UV or LC-MS.

Protocol 2: Preliminary Stability Assessment (Forced Degradation Study)
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into several vials and expose them to different stress conditions:

    • Acidic: Add a small amount of 0.1 M HCl.

    • Basic: Add a small amount of 0.1 M NaOH.

    • Oxidative: Add a small amount of 3% hydrogen peroxide.

    • Thermal: Place a vial in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photolytic: Expose a vial to a UV lamp.

    • Control: Keep one vial at room temperature and another at a low temperature (e.g., 4°C), protected from light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

  • Analysis: Analyze the samples by a stability-indicating analytical method (e.g., HPLC with a gradient method that can separate the parent compound from potential degradants).

  • Evaluation: Compare the peak area of the parent compound in the stressed samples to the control samples to determine the percentage of degradation. Observe the appearance of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_analysis Analysis & Decision cluster_outcome Outcome start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex observe Observe Dissolution vortex->observe is_dissolved Completely Dissolved? observe->is_dissolved soluble Soluble is_dissolved->soluble Yes not_soluble Not Soluble is_dissolved->not_soluble No

Caption: A general workflow for assessing the solubility of this compound.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_other Other Degradation parent This compound n_oxide N-Oxide Formation parent->n_oxide [O] ring_opening Ring-Opened Products parent->ring_opening [O], H2O salt_formation Salt Formation (Reversible) parent->salt_formation H+

Caption: A hypothetical degradation pathway for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Biphenyl-3-yl-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Biphenyl-3-yl-piperazine. The guidance focuses on the two primary synthetic routes: the Buchwald-Hartwig amination and reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Palladium-catalyzed Buchwald-Hartwig amination of 3-halobiphenyl with piperazine, and the reductive amination of 3-biphenylcarboxaldehyde with piperazine.

Q2: Which starting materials are required for each method?

A2: For the Buchwald-Hartwig amination, you will need a 3-halobiphenyl (typically 3-bromobiphenyl or 3-chlorobiphenyl) and piperazine. For the reductive amination route, the required starting materials are 3-biphenylcarboxaldehyde and piperazine.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen method and the optimization of reaction conditions. Generally, well-optimized Buchwald-Hartwig aminations can achieve high yields, often exceeding 80%. Reductive amination yields are also typically good, but can be influenced by the choice of reducing agent and reaction conditions.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Recrystallization from a suitable solvent system can also be employed for further purification. In some cases, purification can be achieved by converting the product to its hydrochloride salt, followed by precipitation and filtration.

Troubleshooting Guides

Buchwald-Hartwig Amination Route

This section addresses common issues encountered during the synthesis of this compound via the Buchwald-Hartwig C-N cross-coupling reaction.

Problem 1: Low or no conversion of the starting material (3-halobiphenyl).

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor and phosphine ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed catalyst complex for more reliable activation.
Inappropriate Ligand The choice of phosphine ligand is critical. For sterically hindered couplings, bulky electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[1] If using a less bulky ligand, consider switching to one of these.
Incorrect Base The strength and solubility of the base are important. Sodium tert-butoxide (NaOtBu) is a common and effective base. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) can also be used depending on the substrate and ligand.[2]
Low Reaction Temperature Buchwald-Hartwig reactions often require elevated temperatures (typically 80-110 °C). Ensure the reaction is being heated to the appropriate temperature.
Poor Solvent Quality Use anhydrous, deoxygenated solvents. Toluene and dioxane are commonly used solvents for this reaction.

Problem 2: Formation of significant side products, such as bis-arylated piperazine or hydrodehalogenation of the starting material.

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry An excess of piperazine is often used to favor the mono-arylated product and minimize the formation of the bis-arylated byproduct. A 1.2 to 2-fold excess of piperazine is a good starting point.
High Catalyst Loading While sufficient catalyst is needed, excessively high concentrations can sometimes lead to side reactions. Optimize the catalyst loading, typically between 0.5-2 mol%.
Prolonged Reaction Time Monitor the reaction progress by TLC or GC-MS. Extended reaction times can lead to the formation of byproducts.
Presence of Water Water can lead to hydrodehalogenation of the aryl halide. Ensure all reagents and solvents are anhydrous.
Reductive Amination Route

This section provides troubleshooting for the synthesis of this compound from 3-biphenylcarboxaldehyde and piperazine.

Problem 1: Incomplete imine formation or slow reaction.

Potential Cause Troubleshooting Steps
Steric Hindrance 3-Biphenylcarboxaldehyde can be sterically hindered. The addition of a catalytic amount of a weak acid, such as acetic acid, can help to activate the aldehyde and promote imine formation.
Water Removal The formation of an imine is a condensation reaction that produces water. Removing water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
Low Reaction Temperature Gently heating the reaction mixture can facilitate imine formation.

Problem 2: Low yield of the final amine product after reduction.

Potential Cause Troubleshooting Steps
Ineffective Reducing Agent Sodium triacetoxyborohydride (STAB) is a mild and commonly used reducing agent for reductive aminations.[3] If yields are low, consider other reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
Side Reactions Aldehydes can undergo self-condensation or reduction to the corresponding alcohol. Ensure the reducing agent is added after sufficient time has been allowed for imine formation. A one-pot procedure where the imine is formed in situ before the addition of the reducing agent is often preferred.
pH of the Reaction The pH of the reaction can influence the rate of both imine formation and reduction. For some reducing agents, a slightly acidic pH is optimal.

Data Presentation

Table 1: Comparison of Phosphine Ligands for the Buchwald-Hartwig Amination of Aryl Halides with Piperazine (Illustrative Data)

LigandAryl HalideBaseSolventTemperature (°C)Yield (%)
XPhos3-BromobiphenylNaOtBuToluene100>95
SPhos3-BromobiphenylNaOtBuToluene10090-95
RuPhos3-ChlorobiphenylNaOtBuDioxane110>90
BINAP3-BromobiphenylCs2CO3Toluene10070-80

Note: The yields presented are illustrative and can vary based on specific reaction conditions. It is recommended to perform small-scale optimization experiments.

Experimental Protocols

Detailed Methodology for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3-Bromobiphenyl

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (e.g., 0.02 mmol, 1 mol%) and XPhos (e.g., 0.04 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (e.g., 10 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add 3-bromobiphenyl (e.g., 2 mmol, 1.0 equiv), piperazine (e.g., 2.4 mmol, 1.2 equiv), and NaOtBu (e.g., 2.8 mmol, 1.4 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Detailed Methodology for Reductive Amination

This protocol provides a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 3-Biphenylcarboxaldehyde

  • Piperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-biphenylcarboxaldehyde (e.g., 5 mmol, 1.0 equiv) and piperazine (e.g., 6 mmol, 1.2 equiv) in dichloromethane (e.g., 50 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (e.g., 7.5 mmol, 1.5 equiv) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the imine is consumed (typically 4-12 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-15% methanol in dichloromethane) to obtain this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Buchwald_Hartwig_Workflow Start Start: 3-Halobiphenyl + Piperazine Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction? CheckCatalyst Check Catalyst/Ligand Activity and Loading Start->CheckCatalyst Yes SideProducts Significant Side Products Observed? Start->SideProducts No CheckBase Evaluate Base Strength and Stoichiometry CheckCatalyst->CheckBase CheckTemp Verify Reaction Temperature CheckBase->CheckTemp CheckSolvent Ensure Anhydrous/ Deoxygenated Solvent CheckTemp->CheckSolvent AdjustStoichiometry Adjust Piperazine Stoichiometry (Excess) SideProducts->AdjustStoichiometry Yes Success Improved Yield SideProducts->Success No OptimizeTime Optimize Reaction Time AdjustStoichiometry->OptimizeTime OptimizeTime->Success

Caption: Troubleshooting decision tree for common issues in Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Biphenyl-3-yl-piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 3-bromobiphenyl and piperazine), side-products from the synthesis (e.g., di-substituted piperazine), and residual solvents. The specific impurities will depend on the synthetic route employed.

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective purification methods for N-aryl piperazines like this compound are recrystallization and column chromatography. For highly impure samples, a combination of both methods may be necessary. Conversion to a hydrochloride salt, followed by recrystallization and conversion back to the free base, is another effective strategy.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the compound and detect any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent.Select a more suitable solvent (see Recrystallization Protocol). Gradually add more hot solvent until the compound dissolves.
Oiling out (compound separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound; the compound is precipitating too quickly from a supersaturated solution.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling process.
No crystals form upon cooling. Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure compound if available.
Poor recovery of the purified compound. Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Concentrate the mother liquor and cool for a second crop of crystals. Ensure the solvent is thoroughly chilled before washing the crystals. Preheat the filtration apparatus to prevent premature crystallization.
Crystals are colored. Colored impurities are present.Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). Inappropriate mobile phase polarity; column overloading.Optimize the mobile phase system using TLC. A common mobile phase for arylpiperazines is a gradient of ethyl acetate in hexane.[1] Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column. Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For basic compounds like piperazines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help with elution.
Streaking or tailing of the compound band. Compound is interacting too strongly with the silica gel; column is not packed properly.Add a small percentage of triethylamine to the mobile phase. Ensure the column is packed uniformly without any air bubbles or channels.
Cracked or channeled column bed. Improper packing; running the column dry.The column must be repacked. Always ensure there is solvent above the silica bed.

Experimental Protocols

Protocol 1: Recrystallization from an Acetone/Water Solvent System

This protocol is adapted from a method used for a structurally similar compound, (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[2]

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of acetone and heat the mixture gently (e.g., on a hot plate at ~60°C) with stirring until the solid completely dissolves.[2]

2. Induction of Crystallization: a. While the solution is still warm, slowly add water dropwise until the solution becomes slightly turbid (cloudy). b. If the solution becomes too cloudy, add a few drops of warm acetone until it becomes clear again.

3. Cooling and Crystal Formation: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.[2]

5. Drying: a. Dry the purified crystals under vacuum at a low temperature (e.g., 40°C) until a constant weight is achieved.[2]

Protocol 2: Purification via Hydrochloride Salt Formation

This method is useful for separating the basic piperazine derivative from non-basic impurities.

1. Salt Formation: a. Dissolve the crude this compound in a suitable organic solvent such as acetone or ethanol. b. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted in the same solvent) dropwise with stirring. c. The hydrochloride salt of the piperazine will precipitate out of the solution.

2. Recrystallization of the Salt: a. Collect the precipitated salt by vacuum filtration. b. Recrystallize the salt from a suitable solvent system, such as ethanol/water or acetone. The precipitate which forms is collected on a filter.

3. Conversion back to Free Base: a. Suspend the purified hydrochloride salt in water. b. Slowly add a base, such as a 10% aqueous sodium hydroxide solution, with stirring until the solution is basic (pH > 10).[2] c. The free base will precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

4. Isolation: a. If the free base precipitates, collect it by vacuum filtration, wash with water, and dry. b. If extracted, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the purified this compound.

Protocol 3: Column Chromatography

1. Stationary Phase and Mobile Phase Selection: a. Use silica gel as the stationary phase. b. Determine a suitable mobile phase system by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. A typical mobile phase for arylpiperazines might be a gradient from 10% to 30% ethyl acetate in hexane.[1] For basic compounds, adding 0.1-1% triethylamine to the mobile phase can prevent streaking.

2. Column Packing: a. Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. b. Ensure the column is packed evenly without any air bubbles.

3. Loading the Sample: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. c. Carefully load the sample onto the top of the packed column.

4. Elution: a. Begin eluting the column with the mobile phase. b. Collect fractions and monitor the elution of the compound using TLC. c. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

5. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent hot_filter Hot filtration (optional, to remove insoluble impurities) dissolve->hot_filter cool Slow cooling to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry crystals wash->dry

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No add_cosolvent Add more of the 'good' solvent oiling_out->add_cosolvent Yes low_yield Low Yield? no_crystals->low_yield No scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Yes success Pure Crystals low_yield->success No check_mother_liquor Concentrate mother liquor for second crop low_yield->check_mother_liquor Yes add_cosolvent->start concentrate Boil off some solvent scratch_seed->concentrate concentrate->start check_mother_liquor->success

Caption: A logical troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Biphenyl-3-yl-piperazine and related arylpiperazine derivatives. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound and other arylpiperazines?

A1: Arylpiperazine derivatives, including this compound, are known to primarily interact with aminergic G protein-coupled receptors (GPCRs). The main targets are typically serotonin (5-HT) and dopamine (D) receptors. Specifically, many arylpiperazines exhibit high affinity for 5-HT1A and dopamine D2 receptors, often acting as agonists, partial agonists, or antagonists at these sites. Their versatile structure allows for modifications that can alter affinity and selectivity for various receptor subtypes.

Q2: What are the expected pharmacological effects of this compound based on its structural class?

A2: Based on its arylpiperazine scaffold, this compound is anticipated to have central nervous system (CNS) activity. The interaction with serotonin and dopamine receptors suggests potential applications in neuropsychiatric disorders. Depending on its specific receptor binding profile and functional activity, it could elicit anxiolytic, antidepressant, antipsychotic, or other psychotropic effects. Some piperazine derivatives have also been investigated for their potential in treating neurodegenerative diseases.

Q3: What are the common side effects observed with arylpiperazine derivatives in preclinical studies?

A3: Preclinical studies on various arylpiperazine derivatives have reported a range of potential side effects. These can include behavioral changes such as alterations in locomotor activity, anxiety-like behaviors, and stimulant or sedative effects.[1][2][3] Other reported toxic effects for the broader class of piperazine derivatives include agitation, cardiac symptoms like tachycardia, and in some cases, seizures.[4][5] It is crucial to conduct compound-specific safety pharmacology studies to determine the precise side effect profile of this compound.

Q4: What is the general in vitro toxicity profile of arylpiperazine compounds?

A4: In vitro studies on various arylpiperazine derivatives have demonstrated potential cytotoxicity in different cell lines, including neuronal, hepatic, and cardiac cells.[6] Common mechanisms of toxicity observed include:

  • Mitochondrial dysfunction: Loss of mitochondrial membrane potential.[6]

  • ATP depletion: A significant reduction in intracellular ATP levels.[6]

  • Oxidative stress: Increased formation of reactive oxygen species.[7]

  • Apoptosis: Activation of caspases, leading to programmed cell death.[6][7]

The specific cytotoxic concentrations can vary significantly between different arylpiperazine analogues.[7]

Troubleshooting Guides

Guide 1: Unexpected In Vitro Cytotoxicity

Problem: Higher than expected cytotoxicity observed in cell-based assays.

Potential Cause Troubleshooting Step
Off-target effects Profile the compound against a broader panel of receptors and kinases to identify potential unintended interactions.
Mitochondrial toxicity Assess mitochondrial membrane potential using probes like JC-1 or TMRE. Measure cellular ATP levels.
Oxidative stress Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA.
Apoptosis induction Perform assays for caspase-3/7 activation, or use Annexin V/PI staining to detect apoptotic and necrotic cells.
Metabolic bioactivation Co-incubate with liver microsomes (e.g., rat liver microsomes) to determine if metabolic products are more toxic. The presence of a piperazine ring can sometimes lead to the formation of reactive metabolites.[8]
Guide 2: Inconsistent or Unexpected In Vivo Behavioral Effects

Problem: Animal models show variable or unexpected behavioral responses.

Potential Cause Troubleshooting Step
Poor brain penetration Determine the blood-brain barrier permeability of the compound using in vitro models (e.g., PAMPA) or by measuring brain and plasma concentrations in vivo.
Rapid metabolism Conduct pharmacokinetic studies to determine the half-life and major metabolic pathways of the compound.
Receptor subtype selectivity Perform detailed receptor binding assays to understand the full serotonergic and dopaminergic receptor interaction profile. Off-target activities can lead to complex behavioral phenotypes.
Dose-response relationship Test a wider range of doses to establish a clear dose-response curve. Some compounds may exhibit a U-shaped dose-response.
Anxiogenic-like effects Some arylpiperazines can induce anxiety-like behaviors.[2][3] Use behavioral paradigms sensitive to anxiogenic effects, such as the elevated plus-maze or open field test.

Data Presentation

Table 1: Summary of In Vitro Toxicity Data for Representative Arylpiperazine Derivatives

Note: Data for this compound is not available. The following table summarizes findings for other arylpiperazine compounds to provide a general reference.

Compound Class Cell Line Observed Toxic Effects Key Findings
PhenylpiperazinesHepatic (HepaRG, HepG2), Primary Rat HepatocytesIncreased ROS, GSH & ATP depletion, loss of mitochondrial membrane potential, caspase-3 activation.[7]TFMPP was found to be the most cytotoxic among the tested analogues.[7]
BenzylpiperazinesCardiac (H9c2)Disturbed Ca2+ homeostasis, ATP depletion, loss of mitochondrial membrane potential.[6]Indicates potential for cardiotoxicity.
PhenylpiperazinesNeuronal (P19, SH-SY5Y)Decreased mitochondrial membrane potential, reduced MTT, increased LDH release.TFMPP was the most potent cytotoxic compound tested.

Experimental Protocols

Protocol 1: General Method for Assessing In Vitro Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling_Pathway_5HT1A This compound This compound 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor Binds to Gαi/o Gαi/o 5-HT1A Receptor->Gαi/o Activates MAPK/ERK Pathway MAPK/ERK Pathway 5-HT1A Receptor->MAPK/ERK Pathway Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Conversion PKA PKA cAMP->PKA Reduces Activation Cellular Response Cellular Response PKA->Cellular Response MAPK/ERK Pathway->Cellular Response Signaling_Pathway_D2 This compound This compound Dopamine D2 Receptor Dopamine D2 Receptor This compound->Dopamine D2 Receptor Binds to Gαi/o Gαi/o Dopamine D2 Receptor->Gαi/o Activates β-Arrestin β-Arrestin Dopamine D2 Receptor->β-Arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Neuronal Activity Neuronal Activity cAMP->Neuronal Activity Akt/GSK-3 Pathway Akt/GSK-3 Pathway β-Arrestin->Akt/GSK-3 Pathway Modulates Akt/GSK-3 Pathway->Neuronal Activity Experimental_Workflow_Toxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Follow-up Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Mechanistic Assays Mechanistic Assays Compound Treatment->Mechanistic Assays Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Animal Model Selection Animal Model Selection Data Analysis (IC50)->Animal Model Selection Dose-Range Finding Dose-Range Finding Animal Model Selection->Dose-Range Finding Acute Toxicity Study Acute Toxicity Study Dose-Range Finding->Acute Toxicity Study Behavioral Assessment Behavioral Assessment Acute Toxicity Study->Behavioral Assessment Histopathology Histopathology Acute Toxicity Study->Histopathology

References

Technical Support Center: Enhancing the Bioavailability of 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 1-Biphenyl-3-yl-piperazine.

FAQs: Understanding the Bioavailability of this compound

Q1: What are the likely reasons for the poor bioavailability of this compound?

Based on its chemical structure, the poor bioavailability of this compound is likely attributable to several factors:

  • Low Aqueous Solubility: The presence of the lipophilic biphenyl group significantly reduces its solubility in the aqueous environment of the gastrointestinal (GI) tract.

  • First-Pass Metabolism: As an arylpiperazine derivative, it is likely subject to extensive metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6). This can reduce the amount of active drug reaching systemic circulation.

  • Poor Permeability: While the lipophilicity might suggest good membrane permeability, extensive metabolism or potential efflux by transporters like P-glycoprotein (P-gp) could limit its absorption across the intestinal wall.

Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?

Q3: What are the primary metabolic pathways for arylpiperazine derivatives?

Arylpiperazine derivatives typically undergo extensive metabolism, including:

  • N-dealkylation: Cleavage of the substituent attached to the piperazine nitrogen.

  • Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings.

  • Ring oxidation: Oxidation of the piperazine ring itself.

These metabolic processes are primarily mediated by CYP3A4 and CYP2D6 enzymes in the liver. The resulting metabolites are often more polar and readily excreted.

Troubleshooting Guide: Experiments to Improve Bioavailability

This guide provides a structured approach to troubleshooting common issues encountered when developing formulations to enhance the oral bioavailability of this compound.

Issue 1: Low drug concentration in plasma after oral administration.

This is a primary indicator of poor bioavailability. The following workflow can help identify the root cause and potential solutions.

cluster_formulation Formulation Approaches cluster_chemical_mod Chemical Modification Approaches start Low Plasma Concentration solubility Assess Aqueous Solubility start->solubility permeability Evaluate Intestinal Permeability start->permeability metabolism Investigate In Vitro Metabolism start->metabolism formulation Formulation Strategies solubility->formulation If solubility is low permeability->formulation If permeability is low chemical_mod Chemical Modification metabolism->chemical_mod If metabolism is high micronization Micronization/Nanonization formulation->micronization solid_dispersion Solid Dispersion formulation->solid_dispersion lipid_based Lipid-Based Formulations formulation->lipid_based salt_formation Salt Formation chemical_mod->salt_formation prodrug Prodrug Synthesis chemical_mod->prodrug

Caption: Troubleshooting workflow for low plasma concentration.

Issue 2: High variability in plasma concentrations between subjects.

High inter-subject variability can be caused by several factors. This decision tree can guide your investigation.

cluster_robust_formulation Robust Formulation Strategies start High Inter-Subject Variability food_effect Assess Food Effect start->food_effect genetic_polymorphism Investigate Genetic Polymorphisms (CYP2D6) start->genetic_polymorphism gi_physiology Consider GI Tract Physiology Differences start->gi_physiology robust_formulation Develop a More Robust Formulation food_effect->robust_formulation If food has a significant impact genetic_polymorphism->robust_formulation If metabolism is highly variable gi_physiology->robust_formulation If absorption is pH-dependent sedds Self-Emulsifying Drug Delivery Systems (SEDDS) robust_formulation->sedds amorphous_sd Amorphous Solid Dispersions robust_formulation->amorphous_sd

Caption: Decision tree for addressing high inter-subject variability.

Data Presentation: Bioavailability Enhancement Strategies

The following tables summarize quantitative data for common bioavailability enhancement strategies. Note that specific values for this compound are not available and these represent typical improvements seen for poorly soluble compounds.

Table 1: Formulation Strategies for Bioavailability Enhancement

Formulation StrategyPrincipleTypical Fold Increase in Bioavailability
Micronization/Nanonization Increases surface area for dissolution.2 - 5
Amorphous Solid Dispersion Dispersing the drug in a polymer matrix in an amorphous state to improve dissolution rate and concentration.2 - 10
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in lipidic excipients, which form micro- or nano-emulsions in the GI tract, enhancing absorption.5 - 20
Cyclodextrin Complexation Forms inclusion complexes with the drug to increase its aqueous solubility.2 - 8

Table 2: Chemical Modification Strategies for Bioavailability Enhancement

Chemical ModificationPrinciplePotential Advantages
Salt Formation Increases solubility and dissolution rate by converting the parent drug into a more soluble salt form.Relatively simple to implement.
Prodrug Approach Attaching a promoiety to the parent drug to improve solubility and/or permeability, which is cleaved in vivo to release the active drug.Can overcome both solubility and permeability limitations.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different formulations of this compound.

Methodology:

  • Prepare dissolution media simulating gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF) pH 1.2, and Simulated Intestinal Fluid (SIF) pH 6.8).

  • Place a known amount of the drug formulation in a USP Dissolution Apparatus 2 (paddle apparatus).

  • Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a constant rate (e.g., 50 rpm).

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound.

Methodology:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the drug solution to the apical (A) side of the monolayer.

  • At specified time points, collect samples from the basolateral (B) side.

  • Determine the drug concentration in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance on the basolateral side, A is the surface area of the membrane, and C0 is the initial drug concentration on the apical side.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters of different formulations of this compound after oral administration.

Methodology:

  • Fast rodents (e.g., rats or mice) overnight.

  • Administer the drug formulation orally via gavage.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples and analyze the concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t1/2) using appropriate software.

  • Calculate the relative bioavailability of the test formulation compared to a control (e.g., an aqueous suspension) using the formula: Relative Bioavailability (%) = (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100

Signaling Pathways and Experimental Workflows

cluster_oral_admin Oral Administration cluster_systemic_circulation Systemic Circulation drug_intake Drug Intake dissolution Dissolution in GI Fluids drug_intake->dissolution absorption Absorption across Intestinal Wall dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ Bioavailable Drug

Caption: The journey of an orally administered drug to systemic circulation.

Technical Support Center: Degradation of 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 1-Biphenyl-3-yl-piperazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on the metabolism of structurally similar arylpiperazine derivatives, the primary metabolic routes are predicted to be:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the biphenyl rings is a common metabolic pathway for aromatic compounds. This can occur at various positions on either of the phenyl rings.

  • Piperazine Ring Opening: The piperazine ring can undergo oxidative cleavage, leading to the formation of various linear amine metabolites.

  • N-Dealkylation: Although this compound does not have an N-alkyl group, this pathway is common for many other piperazine derivatives. In this specific case, this pathway is not expected.

  • Conjugation (Phase II Metabolism): The hydroxylated metabolites formed during Phase I can be further metabolized through conjugation with endogenous molecules such as glucuronic acid or sulfate, increasing their water solubility for excretion.

Q2: Which enzymes are most likely responsible for the metabolism of this compound?

A2: The metabolism of arylpiperazine derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][2] Specifically, CYP3A4 and CYP2D6 are the major isoforms involved in the N-dealkylation and hydroxylation of many arylpiperazine compounds.[1] Therefore, it is highly probable that these two enzymes play a crucial role in the degradation of this compound.

Q3: How can I experimentally identify the metabolites of this compound?

A3: The most common approach for in vitro metabolite identification involves incubating the parent compound with human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes. Following incubation, the samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Proposed Degradation Pathway

Based on the metabolism of analogous arylpiperazine compounds, a putative degradation pathway for this compound is proposed below.

Degradation Pathway of this compound cluster_phase1 Phase I Metabolism (CYP3A4, CYP2D6) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent This compound hydroxylated_biphenyl Hydroxylated Biphenyl Metabolite parent->hydroxylated_biphenyl Hydroxylation piperazine_opened Piperazine Ring-Opened Metabolite parent->piperazine_opened Oxidative Ring Opening glucuronide_conjugate Glucuronide Conjugate hydroxylated_biphenyl->glucuronide_conjugate Glucuronidation sulfate_conjugate Sulfate Conjugate hydroxylated_biphenyl->sulfate_conjugate Sulfation

Caption: Proposed metabolic degradation pathway of this compound.

Experimental Protocols

In Vitro Metabolite Identification using Human Liver Microsomes

Objective: To identify the major Phase I metabolites of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the this compound stock solution. The final concentration of the compound should typically be in the range of 1-10 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel to identify non-enzymatic degradation.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Quantitative Data

The following table summarizes representative enzyme kinetic parameters for the metabolism of various arylpiperazine derivatives by human CYP3A4 and CYP2D6, as specific data for this compound is not available. This data provides an indication of the potential metabolic rates.

Compound ClassEnzymeKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
ArylpiperazineCYP3A410 - 150100 - 100010 - 100[3]
PhenylpiperazineCYP2D65 - 5050 - 5005 - 50[4][5]
Piperazine DerivativeCYP3A411.80.044 (min-1)3.7 (µM-1min-1)[1]
Pyrimidinyl-piperazineCYP2D61713131.83[4]

Note: Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum reaction velocity) is the maximum rate of the reaction. Intrinsic clearance (CLint) is the ratio of Vmax to Km and reflects the overall efficiency of the enzyme.

Troubleshooting Guides

In Vitro Metabolism Assay
Issue Potential Cause(s) Troubleshooting Step(s)
No or very low metabolite formation 1. Inactive enzyme in microsomes.2. Inactive NADPH regenerating system.3. Compound is not a substrate for the enzymes present.4. Incorrect buffer pH.1. Use a new batch of microsomes and test with a known positive control substrate.2. Prepare a fresh NADPH regenerating system.3. Consider using different enzyme sources (e.g., S9 fraction, hepatocytes).4. Verify the pH of the buffer.
High variability between replicates 1. Inaccurate pipetting.2. Inhomogeneous microsomal suspension.3. Temperature fluctuations during incubation.1. Calibrate pipettes and use proper pipetting techniques.2. Gently mix the microsomal suspension before aliquoting.3. Ensure a stable and uniform temperature in the incubator.
Parent compound disappears in control (no NADPH) 1. Chemical instability of the compound in the buffer.2. Presence of other active enzymes in the microsomes that do not require NADPH.1. Assess the stability of the compound in buffer alone.2. Consider the involvement of non-CYP enzymes like esterases.
LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Step(s)
Poor peak shape or resolution 1. Inappropriate LC column or mobile phase.2. Sample overload.3. Contamination of the column or system.1. Optimize the LC method (e.g., try a different column, adjust mobile phase composition and gradient).2. Dilute the sample.3. Flush the column and the LC system.
Low signal intensity or no peak detected 1. Poor ionization of the analyte.2. Ion suppression from the sample matrix.3. Incorrect MS parameters.1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Try both positive and negative ionization modes.2. Improve sample cleanup or dilute the sample.3. Optimize MS parameters (e.g., collision energy for MS/MS).
Inconsistent retention times 1. Fluctuation in LC pump pressure or flow rate.2. Changes in mobile phase composition.3. Column degradation.1. Check the LC pump for leaks and ensure consistent flow.2. Prepare fresh mobile phase.3. Replace the column.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the identification and characterization of drug metabolites.

Metabolite Identification Workflow cluster_invitro In Vitro Experimentation cluster_analysis Analytical Phase cluster_characterization Further Characterization start Incubate Drug with Human Liver Microsomes quench Quench Reaction & Precipitate Protein start->quench extract Extract Supernatant quench->extract lcms LC-MS/MS Analysis extract->lcms data_proc Data Processing & Metabolite Detection lcms->data_proc struct_elucid Structural Elucidation of Metabolites data_proc->struct_elucid enzyme_phenotyping Enzyme Phenotyping (e.g., using specific inhibitors or recombinant CYPs) struct_elucid->enzyme_phenotyping quantification Quantitative Analysis of Metabolites enzyme_phenotyping->quantification end Report Findings quantification->end

Caption: General workflow for in vitro metabolite identification and characterization.

References

Minimizing off-target effects of 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Biphenyl-3-yl-piperazine. The information provided is intended to help minimize and understand potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known or expected pharmacological target of this compound?

Based on the common pharmacology of the arylpiperazine scaffold, this compound is predicted to interact primarily with aminergic G-protein-coupled receptors (GPCRs). Arylpiperazine derivatives are well-documented as ligands for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors. The specific on-target activity of this compound would need to be determined empirically.

Q2: What are the most likely off-target effects I might observe with this compound?

Due to the structural motifs present in this compound, researchers should be aware of potential interactions with a range of receptors beyond the primary target. The arylpiperazine core is known for its promiscuity, and off-target effects may manifest as:

  • Cardiovascular changes: Interactions with adrenergic receptors (e.g., alpha-1) can lead to changes in blood pressure and heart rate.[1]

  • Neurological and behavioral effects: Cross-reactivity with various dopamine and serotonin receptor subtypes can result in a complex pharmacological profile, potentially leading to unexpected behavioral readouts in animal models.[2][3][4][5][6]

  • Cytotoxicity: At higher concentrations, off-target effects can lead to decreased cell viability in in vitro assays.[7][8][9]

Q3: How can I proactively screen for potential off-target effects of this compound?

Early-stage off-target screening is crucial for de-risking your compound.[10] Several strategies can be employed:

  • In Vitro Safety Panels: Utilize commercially available safety screening panels that test your compound against a broad range of known off-targets, including GPCRs, ion channels, kinases, and transporters.[10][11][12][13][14]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[15][16]

  • Cell-Based Assays: A variety of cell-based assays can provide valuable information on cellular processes, viability, and mechanisms of action, helping to identify unintended effects.[17][18][19][20]

Q4: Are there any known metabolites of arylpiperazines that I should be aware of?

Metabolism of arylpiperazines can lead to the formation of active metabolites with their own pharmacological profiles. While specific metabolic pathways for this compound are not documented, researchers should consider the possibility of active metabolites contributing to the overall observed effects.

Troubleshooting Guides

Problem 1: I am observing unexpected or inconsistent results in my cell-based assay.

Possible Cause Troubleshooting Step
Off-target receptor activation/inhibition 1. Review the literature for known off-target activities of similar arylpiperazine compounds. 2. Perform a counterscreen against a panel of receptors commonly targeted by arylpiperazines (e.g., various serotonin and dopamine subtypes, adrenergic receptors).
Cytotoxicity 1. Determine the cytotoxicity profile of the compound in your specific cell line using an MTT or similar cell viability assay. 2. Ensure that the concentrations used in your primary assay are well below the cytotoxic threshold.
Assay interference 1. Run control experiments to check for direct interference of the compound with your assay components (e.g., fluorescence quenching, enzyme inhibition).

Problem 2: My in vivo study is showing unexpected behavioral or physiological effects.

Possible Cause Troubleshooting Step
Broad receptor pharmacology 1. Consider the possibility of engagement with multiple receptor subtypes (e.g., both serotonergic and dopaminergic systems). 2. Use selective antagonists for suspected off-target receptors to see if the unexpected effects are blocked.
Cardiovascular effects 1. If feasible, monitor cardiovascular parameters such as blood pressure and heart rate in your animal model. 2. This can help to identify potential off-target effects on adrenergic receptors.[1]
Metabolite activity 1. If resources allow, perform pharmacokinetic and metabolite identification studies to determine if active metabolites are contributing to the observed phenotype.

Quantitative Data

Compound ClassPrimary Target(s)Representative Off-Targets
Dopamine Receptor Ligands D2 (Ki < 100 nM) D3 (Ki < 10 nM)[21]5-HT1A (Ki < 100 nM) 5-HT2A (Ki < 500 nM) α1-adrenergic (Ki < 500 nM)
Serotonin Receptor Ligands 5-HT1A (Ki < 50 nM)[3] 5-HT7 (Ki < 50 nM)[3]D2 (Ki < 500 nM)[3] 5-HT2A (Ki < 500 nM)[3]

Note: The Ki values are generalized from multiple sources on arylpiperazine derivatives and are intended to be illustrative.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding affinity of this compound to a suspected off-target receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for the receptor.

    • This compound stock solution.

    • Assay buffer.

    • Scintillation vials and fluid.

    • Filter plates and harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.

    • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

    • Harvest the membranes onto filter plates and wash with cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic potential of this compound.

  • Materials:

    • Cell line of interest.

    • Cell culture medium.

    • This compound stock solution.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plate.

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (or endogenous ligand) GPCR GPCR (e.g., D2 or 5-HT Receptor) Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Leads to Off_Target_Workflow Start Compound of Interest: This compound In_Silico In Silico Prediction (Computational Screening) Start->In_Silico In_Vitro_Screening In Vitro Off-Target Screening (e.g., Safety44 Panel) Start->In_Vitro_Screening In_Silico->In_Vitro_Screening Guides selection Hit_Identification Identify Potential Off-Target 'Hits' In_Vitro_Screening->Hit_Identification Cell_Based_Assays Cell-Based Functional Assays (e.g., Signaling, Viability) Hit_Identification->Cell_Based_Assays Validate Hits Data_Analysis Data Analysis and Interpretation Cell_Based_Assays->Data_Analysis Conclusion Characterize Off-Target Profile and Mitigate Effects Data_Analysis->Conclusion

References

Enhancing the selectivity of 1-Biphenyl-3-yl-piperazine for its target

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 1-Biphenyl-3-yl-piperazine derivatives. This resource provides in-depth guidance on enhancing the selectivity of this class of compounds, particularly for the serotonin 5-HT1A receptor. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target for the this compound scaffold?

The this compound scaffold is a versatile structure that has been used to develop ligands for multiple targets. However, a significant body of research has focused on its derivatization to create potent and selective ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors.[1][2] Selectivity is often modulated by the nature of the substituent on the second nitrogen of the piperazine ring and substitutions on the biphenyl group.[3][4]

Q2: How can I improve the selectivity of my compound for the 5-HT1A receptor over the 5-HT7 receptor?

Achieving selectivity between 5-HT1A and 5-HT7 receptors is a common objective. Structure-activity relationship (SAR) studies suggest that the nature of the aryl group attached to the piperazine nitrogen is critical. For instance, certain substitutions can favor binding to one receptor subtype over the other. Molecular modeling and docking studies can be instrumental in designing modifications to exploit subtle differences in the binding pockets of the two receptors.[1][3]

Q3: What are the most common off-targets for this class of compounds?

Besides other serotonin receptor subtypes, common off-targets for arylpiperazine derivatives include dopaminergic (especially D2, D3), adrenergic (α1), and sigma (σ1, σ2) receptors.[5][6][7] It is crucial to perform a broad panel screening to identify potential off-target interactions that could confound experimental results.

Q4: What are the recommended initial assays to profile a novel this compound derivative?

A standard initial screening cascade should include:

  • Radioligand Binding Assays: To determine the affinity (Ki) of your compound for the primary target (e.g., 5-HT1A) and key off-targets (e.g., 5-HT7, D2).

  • Functional Assays: To determine the efficacy of the compound (agonist, antagonist, or inverse agonist). For the Gi-coupled 5-HT1A receptor, common functional assays include cAMP inhibition assays or GTPγS binding assays.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of this compound derivatives.

Problem Potential Cause Recommended Solution
Poor aqueous solubility of the compound. The biphenyl group imparts high lipophilicity.Prepare stock solutions in 100% DMSO. For final assay concentrations, perform serial dilutions in an appropriate buffer, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Sonication may aid dissolution.
High non-specific binding in radioligand assays. Compound may be "sticky" or aggregating at high concentrations. The assay conditions may not be optimal.Decrease the concentration of the test compound. Include a non-specific binding control using a high concentration of a known ligand. Optimize washing steps and consider using filter plates pre-treated with polyethyleneimine (PEI).[10]
Inconsistent results in functional assays (e.g., cAMP assay). Cell density is not optimal. Stimulation time is insufficient. Phosphodiesterase (PDE) activity is degrading cAMP.Optimize cell density to ensure a robust assay window. Perform a time-course experiment to determine the optimal stimulation time for your agonist.[11] Always include a PDE inhibitor like IBMX in the assay buffer to prevent cAMP degradation.[11]
Low signal-to-noise ratio. Low receptor expression in the chosen cell line. Insufficient radioligand concentration or specific activity.Use a validated cell line with high receptor expression (e.g., CHO or HEK293 cells stably expressing the target). Ensure the radioligand concentration is appropriate for the receptor's Kd. Check the age and specific activity of the radioligand stock.

Selectivity Profile of Representative Compounds

The following table summarizes binding affinity data for illustrative arylpiperazine compounds, highlighting the ongoing effort to achieve selectivity for specific targets.

CompoundTargetKi (nM)Selectivity (Fold vs. 5-HT1A)
Compound A 5-HT1A 20 -
(Dual Ligand)[2]5-HT719~1x
Flibanserin 5-HT1A 1 -
(Multitarget Ligand)[12]D444x
SLV313 5-HT1A 9.1 -
(Multitarget Ligand)[12]D2(Antagonist)-

Note: Data is compiled from multiple sources for illustrative purposes. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition assay.

Visualized Workflows and Pathways

Diagram 1: Canonical 5-HT1A Receptor Signaling Pathway

5-HT1A_Signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to serotonin Serotonin or Agonist Ligand serotonin->receptor Binds pka PKA camp->pka Activates response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response Phosphorylates Targets

Caption: Canonical Gi-coupled signaling pathway for the 5-HT1A receptor.

Diagram 2: Experimental Workflow for Selectivity Profiling

Selectivity_Workflow start Synthesize Novel Biphenyl-piperazine Derivative primary_assay Primary Screen: 5-HT1A Radioligand Binding Assay start->primary_assay hit Potent Hit? (e.g., Ki < 100 nM) primary_assay->hit secondary_assay Secondary Screen: Selectivity Panel (5-HT7, D2, α1) hit->secondary_assay Yes stop Stop or Redesign hit->stop No selective Selective? secondary_assay->selective functional_assay Functional Assay: cAMP Inhibition Assay selective->functional_assay Yes selective->stop No characterize Characterize as Agonist/ Antagonist/Inverse Agonist functional_assay->characterize

Caption: Decision workflow for profiling the selectivity of new compounds.

Key Experimental Protocols

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining ligand affinity at the human 5-HT1A receptor.[13]

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand, [3H]8-OH-DPAT, from the 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol), prepared in assay buffer to a final concentration of 0.25 nM.

  • Non-specific Binding Control: 10 µM Metergoline or another suitable 5-HT ligand.

  • Test Compound: Prepared in a dilution series (e.g., 10-point, 1:3 dilution from 10 µM).

  • Filtration System: Brandel or Millipore cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute the test compound, radioligand, and non-specific control in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 25 µL of test compound dilution (or buffer for total binding, or non-specific control).

    • 25 µL of [3H]8-OH-DPAT.

    • 50 µL of diluted cell membranes (typically 5-10 µg of protein per well).

  • Reaction: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., Cheng-Prusoff equation in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the known Kd of the radioligand.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of 1-Biphenyl-3-yl-piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological effects of 1-Biphenyl-3-yl-piperazine and structurally related compounds. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this class of molecules. The guide summarizes quantitative data on their interactions with key biological targets, details relevant experimental protocols, and visualizes the associated signaling pathways.

Comparative Biological Activity

This compound and its derivatives have been investigated for their modulatory effects on key targets in the central nervous system, primarily serotonin receptors and acetylcholinesterase. These targets are implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and Alzheimer's disease.

Serotonin Receptor Affinity

Arylpiperazine derivatives are known to exhibit affinity for various serotonin (5-HT) receptor subtypes. The following table compares the binding affinities (Ki, in nM) of several arylpiperazine compounds for the 5-HT1A and 5-HT7 receptors. Lower Ki values indicate higher binding affinity. WAY-100635, a well-characterized selective 5-HT1A antagonist, is included for comparison.

Compound5-HT1A Receptor Ki (nM)5-HT7 Receptor Ki (nM)Reference Compound
1-[2-(4-Methoxyphenyl)phenyl]piperazine (structurally similar analog)4762.6N/A
Arylpiperazine Derivative 10.748.4N/A
Arylpiperazine Derivative 220.3411N/A
WAY-100635 (Comparator) 0.91 Low AffinitySelective 5-HT1A Antagonist

Note: Specific Ki values for this compound were not available in the reviewed literature. The data presented is for structurally related arylpiperazine derivatives to provide an indication of the potential activity of this chemical class.

Acetylcholinesterase Inhibition

Certain biphenyl-piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The table below presents the half-maximal inhibitory concentration (IC50, in µM) of a representative biphenyl-piperazine derivative against AChE, with the established Alzheimer's drug Donepezil included as a comparator. Lower IC50 values indicate greater inhibitory potency.

CompoundAcetylcholinesterase (AChE) IC50 (µM)Reference Compound
Biphenyl-3-oxo-1,2,4-triazine linked piperazine (6g)0.2 ± 0.01N/A
Donepezil (Comparator) 0.1 ± 0.002 Standard AChE Inhibitor for Alzheimer's

Note: A specific IC50 value for this compound against acetylcholinesterase was not available in the reviewed literature. The data for a structurally related biphenyl-piperazine derivative is provided for comparative purposes.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Serotonin 5-HT1A Receptor Binding Assay

This protocol is used to determine the binding affinity of a test compound for the 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Binding buffer: 50 mM Tris-HCl, 4 mM MgCl2, pH 7.4

  • Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist)

  • Non-specific binding control: 10 µM Serotonin or WAY-100635

  • Test compound (e.g., this compound) at various concentrations

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the 5-HT1A receptor.

  • In a reaction tube, add a fixed concentration of [3H]8-OH-DPAT.

  • For total binding, add binding buffer. For non-specific binding, add the non-specific binding control. For competition binding, add the test compound at a range of concentrations.

  • Add the cell membrane preparation to each tube.

  • Incubate the mixture at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory activity of a compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Test compound (e.g., this compound) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the log of the test compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

G cluster_receptor Serotonin Receptor Signaling Serotonin Serotonin Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT7) Serotonin->Receptor G_protein G-protein (Gi/o or Gs) Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits (Gi/o) or activates (Gs) cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuronal excitability) PKA->Cellular_Response phosphorylates targets G cluster_ache Acetylcholinesterase Action and Inhibition Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE is hydrolyzed by ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling ACh_Receptor->Neuronal_Signaling activates Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE inhibits G cluster_workflow Experimental Workflow for In Vitro Assay Start Start Prepare_Reagents Prepare Reagents (Cells/Enzyme, Buffers, Ligands) Start->Prepare_Reagents Incubation Incubation of Test Compound Prepare_Reagents->Incubation Measurement Measurement (Radioactivity/Absorbance) Incubation->Measurement Data_Analysis Data Analysis (Ki / IC50 Determination) Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of 1-Biphenyl-3-yl-piperazine and Structurally Related Compounds for CNS Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Biphenyl-3-yl-piperazine and a series of its structural analogs, focusing on their pharmacological profiles at key central nervous system (CNS) targets. The data presented herein has been compiled from various scientific studies to facilitate an objective evaluation of these compounds' potential as research tools or therapeutic candidates. This document includes quantitative binding affinity data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities of this compound and its analogs for various serotonin, dopamine, and adrenergic receptors. The data is presented as the negative logarithm of the inhibition constant (pKi) or the inhibition constant (Ki) in nanomolar (nM) concentrations. Higher pKi values and lower Ki values indicate stronger binding affinity.

Table 1: Serotonin Receptor Binding Affinities of this compound and Analogs

CompoundStructure5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)
1-(Biphenyl-3-yl)piperazine3-phenylphenyl group attached to piperazineData not consistently reportedData not consistently reportedData not consistently reported
1-(Biphenyl-2-yl)piperazine2-phenylphenyl group attached to piperazine>1000>1000180
1-[2-(4-Methoxyphenyl)phenyl]piperazine2-(4-methoxyphenyl)phenyl group>1000>10007.5[1]
1-([1,1'-Biphenyl]-3-ylmethyl)-4-(2-methoxyphenyl)piperazineBiphenyl-3-ylmethyl group with a 2-methoxyphenylpiperazine--14.8
1-([2'-Methoxy-[1,1'-biphenyl]-3-yl]methyl)-4-(2-methoxyphenyl)piperazine2'-Methoxybiphenyl-3-ylmethyl group with a 2-methoxyphenylpiperazine--1.48

Table 2: Dopamine and Adrenergic Receptor Binding Affinities of Selected Arylpiperazine Analogs

CompoundStructureD2 (Ki, nM)D3 (Ki, nM)α1-Adrenergic (Ki, nM)
EF-7412Amide arylpiperazine derivative22[2]->1000[2]
1-(2-(4-Methoxyphenyl)phenyl)piperazine2-(4-methoxyphenyl)phenyl group-->1000[1]
Aripiprazole (reference)Arylpiperazine antipsychotic0.340.857
Buspirone (reference)Azapirone anxiolytic with arylpiperazine moiety264.240

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. The following protocol is a generalized procedure for assessing the binding of test compounds to serotonin, dopamine, or adrenergic receptors expressed in cell membranes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]SB-269970 for 5-HT7, [³H]Spiperone for D2).

  • Test Compounds: this compound or its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Incubation Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl₂, CaCl₂) depending on the receptor, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • 96-well Filter Plates: Plates with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

  • Scintillation Fluid and Counter: For detection of radioactivity.

Procedure:

  • Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in ice-cold incubation buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Incubation buffer.

    • Test compound at various concentrations or vehicle (for total binding).

    • Non-specific binding control (e.g., 10 µM of a standard antagonist).

  • Radioligand Addition: Add the radioligand at a concentration close to its dissociation constant (Kd) to all wells.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Cyclic AMP (cAMP) functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway (e.g., Gs or Gi-coupled receptors like the 5-HT7 receptor).

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Stimulation Buffer: A buffer such as HBSS or PBS containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test Compounds: this compound or its analogs.

  • Reference Agonist and Antagonist: Known agonist and antagonist for the target receptor.

  • cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Procedure:

  • Cell Plating: Seed the cells into 96-well or 384-well plates and grow them to a suitable confluency.

  • Agonist Mode:

    • Replace the cell culture medium with stimulation buffer.

    • Add increasing concentrations of the test compound to the wells.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound for a specific time (e.g., 15-30 minutes).

    • Add a fixed concentration of a known agonist (typically its EC80) to the wells.

    • Incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to generate an inhibition curve and determine the IC50 value. This can be converted to a Kb value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of arylpiperazine compounds and the experimental methods used to characterize them.

G cluster_0 5-HT7 Receptor Signaling Pathway Ligand Arylpiperazine Ligand (e.g., this compound) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

5-HT7 Receptor Signaling Cascade

G cluster_1 Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Plate_Setup Add_Radioligand Add Radioligand Plate_Setup->Add_Radioligand Incubate Incubate (e.g., 60 min at 37°C) Add_Radioligand->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Count Radioactivity Filter_Wash->Count_Radioactivity Analyze_Data Analyze Data (Calculate Ki) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Radioligand Binding Assay Workflow

References

A Comparative Guide to 1-Biphenyl-3-yl-piperazine and Other Arylpiperazine Derivatives for CNS Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The arylpiperazine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS). Its versatile structure has given rise to a multitude of compounds with diverse pharmacological profiles, primarily modulating dopaminergic and serotonergic pathways. This guide provides a comparative analysis of 1-Biphenyl-3-yl-piperazine against other prominent arylpiperazine derivatives, offering insights into their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Executive Summary

This guide focuses on the pharmacological comparison of this compound with established arylpiperazine-based drugs: Aripiprazole, Cariprazine, and Bifeprunox. While direct, comprehensive binding data for this compound is not extensively available in the public domain, we can infer its potential pharmacological profile based on the structure-activity relationships (SAR) of structurally similar compounds. Arylpiperazines are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to be modified to achieve desired potency and selectivity at various G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission.[1][2]

Comparative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki, nM) of selected arylpiperazine derivatives at key CNS targets. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD₂ ReceptorD₃ Receptor
Aripiprazole0.34[3][4]~1-5[5]
Cariprazine0.49 - 0.71[6][7]0.085 - 0.3[6][7]
Bifeprunox~1.9[8]High Affinity

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT₁ₐ Receptor5-HT₂ₐ Receptor5-HT₇ Receptor
Aripiprazole1.7[3]3.4[3]-
Cariprazine1.4 - 2.6[6][7]18.8[7]-
Bifeprunox~0.15[9]--
1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine*--14.7

*A structurally related biphenyl-3-ylmethylpiperazine derivative, highlighting potential affinity for the 5-HT₇ receptor.

Signaling Pathways

The therapeutic and side-effect profiles of arylpiperazines are dictated by their interactions with specific receptor signaling cascades. Below are diagrams illustrating the canonical signaling pathways for the D₂ dopamine receptor, and the 5-HT₁ₐ and 5-HT₂ₐ serotonin receptors.

D2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D₂ Receptor Gi Gαi/o D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP Gi->AC Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Dopamine Dopamine / Arylpiperazine Dopamine->D2R

Dopamine D₂ Receptor Signaling Pathway

HT1A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1AR 5-HT₁ₐ Receptor Gi Gαi/o HT1AR->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP Gi->AC Inhibits PKA PKA cAMP->PKA Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Modulates Ion Channels Serotonin Serotonin / Arylpiperazine Serotonin->HT1AR HT2A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2AR 5-HT₂ₐ Receptor Gq Gαq/11 HT2AR->Gq Activates PLC Phospholipase C PIP2 PIP₂ PLC->PIP2 Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Serotonin Serotonin / Arylpiperazine Serotonin->HT2AR radioligand_binding cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare cell membranes expressing the target receptor incubate 2. Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound prep->incubate separate 3. Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify 4. Quantify radioactivity of the bound ligand separate->quantify analyze 5. Analyze data to determine Ki (affinity) quantify->analyze

References

Efficacy of 1-Biphenyl-3-yl-piperazine in Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of 1-Biphenyl-3-yl-piperazine and its derivatives. While direct efficacy data for the parent compound is limited in publicly available research, extensive studies on its substituted analogues highlight its promise, primarily in the realm of neurological disorders by targeting serotonin receptors.

The this compound scaffold serves as a foundational structure for a class of compounds with significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. Research into various substituted derivatives of this core structure has demonstrated potential therapeutic applications in the management of depression and anxiety. This guide synthesizes the available preclinical data for these derivatives and compares their mechanistic profiles with established therapeutic agents.

Mechanism of Action: Targeting the Serotonergic System

The primary mechanism of action for derivatives of this compound involves the modulation of serotonergic neurotransmission. Many of these compounds act as antagonists at the 5-HT7 receptor, a target implicated in the pathophysiology of mood disorders. Blockade of this receptor is believed to contribute to antidepressant and anxiolytic effects. Furthermore, several analogues exhibit dual affinity, acting on both 5-HT1A and 5-HT7 receptors, which may offer a synergistic therapeutic effect.

Below is a simplified representation of the signaling pathway influenced by these compounds.

Serotonergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) 5-HT_Vesicle 5-HT Vesicle Serotonin (5-HT)->5-HT_Vesicle Synaptic_Cleft_Pre 5-HT_Vesicle->Synaptic_Cleft_Pre Release SERT SERT (Reuptake) 5-HT1A_auto 5-HT1A Autoreceptor Synaptic_Cleft_Pre->SERT Reuptake Synaptic_Cleft_Pre->5-HT1A_auto Feedback Inhibition Synaptic_Cleft_Post Synaptic_Cleft_Pre->Synaptic_Cleft_Post 5-HT in Synapse 5-HT7_Receptor 5-HT7 Receptor Signaling_Cascade Intracellular Signaling Cascade 5-HT7_Receptor->Signaling_Cascade 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Signaling_Cascade->Therapeutic_Effect Synaptic_Cleft_Post->5-HT7_Receptor Synaptic_Cleft_Post->5-HT1A_Receptor Biphenyl_Piperazine_Derivative This compound Derivative Biphenyl_Piperazine_Derivative->5-HT7_Receptor Antagonist Biphenyl_Piperazine_Derivative->5-HT1A_Receptor Modulator

Biphenyl-piperazine derivatives primarily target postsynaptic 5-HT7 receptors.

Comparative Efficacy in Preclinical Models

While specific data for this compound is not available, studies on its derivatives provide insights into its potential efficacy. The following tables summarize the performance of key derivatives in established animal models of depression and anxiety, compared to standard-of-care medications.

Table 1: Efficacy in Animal Models of Depression
Compound/DrugAnimal ModelKey Efficacy EndpointResultComparator(s)
Aryl Biphenyl-3-ylmethylpiperazine Derivative (e.g., Compound 28) Forced Swim Test (FST) in miceReduction in immobility timeSignificant reductionImipramine
Trazodone Analogue (Biphenyl-piperazinylhexyl) Forced Swim Test (FST) in miceReduction in immobility timeDose-dependent reductionImipramine
Imipramine (Tricyclic Antidepressant) Forced Swim Test (FST) in miceReduction in immobility timeSignificant reductionVehicle
Fluoxetine (SSRI) Chronic Unpredictable Mild Stress (CUMS) in ratsReversal of anhedonia (sucrose preference)Significant reversalVehicle
Table 2: Efficacy in Animal Models of Anxiety
Compound/DrugAnimal ModelKey Efficacy EndpointResultComparator(s)
Arylpiperazine Derivative Elevated Plus Maze (EPM) in miceIncreased time spent in open armsSignificant increaseDiazepam
Diazepam (Benzodiazepine) Elevated Plus Maze (EPM) in miceIncreased time spent in open armsSignificant increaseVehicle
Buspirone (5-HT1A Agonist) Light-Dark Box Test in miceIncreased time in the light compartmentSignificant increaseVehicle

Experimental Protocols

The following are generalized experimental protocols for the key behavioral assays used to evaluate the antidepressant and anxiolytic potential of these compounds.

Forced Swim Test (FST)

This model is a widely used screening tool for antidepressant-like activity.

Forced_Swim_Test_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Drug_Administration Drug/Vehicle Administration (e.g., 30-60 min prior) Acclimatization->Drug_Administration Pre-Test Pre-Test Session (e.g., 15 min on Day 1) Drug_Administration->Pre-Test Test Test Session (e.g., 5 min on Day 2) Pre-Test->Test Data_Recording Video Recording of Behavior Test->Data_Recording Data_Analysis Quantification of Immobility Time Data_Recording->Data_Analysis Statistical_Analysis Statistical Comparison between Groups Data_Analysis->Statistical_Analysis

Workflow for the Forced Swim Test (FST).

Methodology:

  • Animals: Male mice (e.g., C57BL/6) are typically used.

  • Apparatus: A transparent glass cylinder filled with water (23-25°C).

  • Procedure:

    • Day 1 (Pre-test): Mice are placed individually in the cylinder for 15 minutes.

    • Day 2 (Test): 24 hours later, the test compound, a standard antidepressant (e.g., imipramine), or vehicle is administered. After a set pre-treatment time (e.g., 30-60 minutes), the mice are placed back into the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (floating without struggling) during the test session is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

This assay is based on the natural aversion of rodents to open and elevated spaces and is used to assess anxiolytic-like activity.

Elevated_Plus_Maze_Workflow Acclimatization Animal Acclimatization (e.g., 1 hour to test room) Drug_Administration Drug/Vehicle Administration (e.g., 30 min prior) Acclimatization->Drug_Administration Placement Placement at the Center of the Maze Drug_Administration->Placement Exploration Free Exploration (e.g., 5 min) Placement->Exploration Data_Recording Video Tracking of Movement Exploration->Data_Recording Data_Analysis Analysis of Time Spent and Entries into Open/Closed Arms Data_Recording->Data_Analysis Statistical_Analysis Statistical Comparison between Groups Data_Analysis->Statistical_Analysis

Workflow for the Elevated Plus Maze (EPM) test.

Methodology:

  • Animals: Male mice or rats are commonly used.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure: The test compound, a standard anxiolytic (e.g., diazepam), or vehicle is administered prior to the test. The animal is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics for mood and anxiety disorders. Preclinical studies on its derivatives consistently demonstrate engagement with key serotonergic targets and efficacy in relevant animal models. While direct comparative data on the parent compound is needed, the existing body of research strongly supports the continued investigation of this chemical class. Future studies should aim to directly compare the efficacy and safety profiles of optimized this compound derivatives against current standard-of-care treatments to fully elucidate their therapeutic potential.

Cross-Reactivity Profile of 1-Biphenyl-3-yl-piperazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the receptor cross-reactivity profile of 1-Biphenyl-3-yl-piperazine against other relevant arylpiperazine compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate research tools. All quantitative data is summarized in tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.

Introduction to this compound and Comparator Compounds

This compound is a member of the arylpiperazine class of compounds, which are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine. Understanding the cross-reactivity of such a compound is crucial for interpreting experimental results and predicting potential off-target effects. This guide compares the available receptor binding data for this compound with three other well-characterized arylpiperazines: 1-(2-Methoxyphenyl)piperazine, 1-(2-Pyrimidinyl)piperazine, and the atypical antipsychotic drug, Aripiprazole.

Comparative Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki in nM) of this compound and the selected comparator compounds at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)1-(2-Methoxyphenyl)piperazine (Ki, nM)1-(2-Pyrimidinyl)piperazine (Ki, nM)Aripiprazole (Ki, nM)
Serotonin Receptors
5-HT1AData not available0.12 - 21.3[1][2]414[3]1.7
5-HT2AData not available>1000>100003.4
5-HT2CData not available116>1000015
5-HT7~15-50 (Antagonist)>1000>1000039
Dopamine Receptors
D2Data not available>1000>10000[3]0.34
D3Data not available>1000>10000[3]0.8
D4Data not available>1000>10000[3]44
Adrenergic Receptors
α1Data not availableVariableNegligible57
α2Data not availableVariable7.3 - 40[3]130

Data for this compound is limited in publicly available literature. The provided 5-HT7 affinity is an approximation based on related biphenyl-3-ylmethylpiperazine analogs. Further experimental validation is required for a comprehensive profile.

Functional Activity Profile

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The following table summarizes the available functional data.

ReceptorCompoundFunctional ActivityAssay Type
5-HT1A1-(2-Pyrimidinyl)piperazinePartial Agonist (Emax = 54%)[3][35S]GTPγS Binding
α2-Adrenergic1-(2-Pyrimidinyl)piperazineAntagonist[3]Functional Bioassay

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor.

  • Test compound (this compound or comparators).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_compound Prepare Test Compound Dilutions incubation Incubate Membranes, Radioligand, and Test Compound prep_compound->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Workflow for a Radioligand Competition Binding Assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy (Emax) of agonists.[5][6]

Materials:

  • Cell membranes expressing the GPCR of interest and associated G-proteins.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Test compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound (agonist).

  • In a 96-well plate, add the cell membranes, GDP, [35S]GTPγS, and varying concentrations of the test compound.

  • Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Plot the specific binding of [35S]GTPγS against the log concentration of the agonist to obtain a dose-response curve, from which the EC50 and Emax values are determined.

signaling_pathway_gtpys cluster_receptor Cell Membrane Agonist Agonist GPCR GPCR Agonist->GPCR Binding G_protein Gα(GDP)-βγ GPCR->G_protein Activation G_protein_active Gα([35S]GTPγS) + βγ G_protein->G_protein_active GDP/[35S]GTPγS Exchange Downstream Downstream Signaling (Blocked by non-hydrolyzable GTPγS) G_protein_active->Downstream

GPCR activation and [35S]GTPγS binding mechanism.

cAMP Functional Assay

This assay measures the modulation of cyclic AMP (cAMP) levels, a common second messenger, following GPCR activation. It is used for both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.

Materials:

  • Whole cells expressing the GPCR of interest.

  • Test compound (agonist or antagonist).

  • Forskolin (for Gi-coupled receptors to stimulate basal cAMP).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture plates.

Procedure (for a Gs-coupled receptor agonist):

  • Seed the cells in a multi-well plate and culture overnight.

  • Replace the culture medium with assay buffer.

  • Add varying concentrations of the test compound to the wells.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve to determine the EC50 of the agonist.

For a Gi-coupled receptor, cells are typically stimulated with forskolin to increase basal cAMP levels, and the ability of an agonist to inhibit this increase is measured. For antagonists, cells are co-incubated with the antagonist and a known agonist, and the antagonist's ability to block the agonist-induced cAMP response is quantified.

signaling_pathway_camp cluster_gs Gs-coupled Receptor cluster_gi Gi-coupled Receptor Agonist_s Agonist GPCR_s Gs-GPCR Agonist_s->GPCR_s AC_s Adenylate Cyclase GPCR_s->AC_s Activates cAMP_s cAMP AC_s->cAMP_s Converts ATP_s ATP ATP_s->AC_s Agonist_i Agonist GPCR_i Gi-GPCR Agonist_i->GPCR_i AC_i Adenylate Cyclase GPCR_i->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Conversion Reduced

Modulation of cAMP by Gs and Gi-coupled receptors.

Discussion and Conclusion

The available data, while incomplete for this compound, suggests that like many arylpiperazines, its primary interactions are likely with serotonergic and dopaminergic receptors. The comparison with 1-(2-Methoxyphenyl)piperazine, 1-(2-Pyrimidinyl)piperazine, and Aripiprazole highlights the significant impact that substitutions on the aryl ring and the nature of the second substituent on the piperazine nitrogen have on receptor affinity and selectivity.

For researchers considering the use of this compound, it is imperative to conduct a comprehensive receptor screening to fully characterize its cross-reactivity profile. The provided experimental protocols can serve as a guide for such studies. Without a complete binding and functional profile, the interpretation of in vitro and in vivo data using this compound should be approached with caution, acknowledging the potential for off-target effects. This comparative guide underscores the importance of thorough pharmacological characterization of research compounds to ensure the validity and reproducibility of scientific findings.

References

Head-to-Head Comparison: 1-Biphenyl-3-yl-piperazine and Established Cholinesterase Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on "1-Biphenyl-3-yl-piperazine" is limited. This guide provides a comparative analysis based on a structurally related piperazine derivative with demonstrated acetylcholinesterase (AChE) inhibitory activity, referred to herein as "Biphenyl-piperazine derivative (hypothetical)"[1], and the established Alzheimer's disease medication, Donepezil.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[2][3] A key pathological feature of AD is a deficit in cholinergic neurotransmission.[3][4] Consequently, inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, has been a primary therapeutic strategy.[2][5] This guide offers a head-to-head comparison of a novel piperazine derivative against the well-established AChE inhibitor, Donepezil.

Quantitative Data Comparison

The following table summarizes the in vitro potency of the hypothetical biphenyl-piperazine derivative and Donepezil against acetylcholinesterase.

CompoundTargetIC50 (µM)Notes
Biphenyl-piperazine derivative (hypothetical)Acetylcholinesterase (AChE)0.2 ± 0.01Showed significant non-competitive inhibitory potential. Also exhibited good CNS permeability in a PAMPA-BBB assay.[1]
DonepezilAcetylcholinesterase (AChE)0.1 ± 0.002A well-established, reversible inhibitor of AChE used in the treatment of mild to severe Alzheimer's disease.[1][6]
DonepezilButyrylcholinesterase (BuChE)7.4Donepezil is significantly more selective for AChE over BuChE.[4]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for both the hypothetical biphenyl-piperazine derivative and Donepezil is the inhibition of acetylcholinesterase.[1][3][7] In a healthy brain, acetylcholine is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve impulse. AChE then rapidly hydrolyzes acetylcholine to terminate the signal. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced acetylcholine levels.[2][5] By inhibiting AChE, these drugs increase the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and improving cognitive function.[3][7] Donepezil is a reversible inhibitor of AChE.[6] Some research also suggests that Donepezil may have other neuroprotective effects, including the regulation of amyloid proteins and opposition of glutamate-induced excitatory transmission.[7]

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Pharmacological Intervention ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis by ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation ACh_Receptor->Signal Activation Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibits

Caption: Cholinergic synapse and the action of AChE inhibitors.

Experimental Protocols

A crucial step in the evaluation of novel compounds like the biphenyl-piperazine derivative is the in vitro determination of their AChE inhibitory activity.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compounds (e.g., biphenyl-piperazine derivative) and positive control (e.g., Donepezil) dissolved in an appropriate solvent (e.g., DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer to the desired concentrations.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. For control wells, add 10 µL of the solvent.

    • Add 10 µL of the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.

    • Following incubation, add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Compound_Synthesis Compound Synthesis (e.g., Biphenyl-piperazine derivative) HTS High-Throughput Screening (In vitro AChE Assay) Compound_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Models In Vivo Efficacy (e.g., Scopolamine-induced amnesia) Lead_Optimization->In_Vivo_Models ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Models->ADMET_Profiling Phase_I Phase I (Safety & Dosage) ADMET_Profiling->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Monitoring) Phase_II->Phase_III

Caption: Workflow for novel cholinesterase inhibitor development.

Conclusion

The hypothetical biphenyl-piperazine derivative demonstrates potent acetylcholinesterase inhibitory activity, comparable to the established drug Donepezil.[1] The piperazine scaffold continues to be a promising area for the development of novel therapeutics for Alzheimer's disease. Further preclinical and clinical investigations are necessary to fully elucidate the efficacy, safety, and therapeutic potential of "this compound" and related compounds. These studies should include comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety assessments.

References

Reproducibility of Biphenyl-Piperazine Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for biphenyl-piperazine derivatives, with a focus on their interactions with key neurotransmitter receptors. Due to the limited availability of consolidated public data on 1-biphenyl-3-yl-piperazine, this guide utilizes data for the structurally related and extensively studied compound, Bifeprunox (DU-127,090) , which features a biphenyl-3-ylmethyl-piperazine core. This comparison aims to offer a framework for assessing the reproducibility of experimental findings for this class of compounds.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of Bifeprunox at human dopamine D2 and serotonin 5-HT1A receptors. This data is essential for understanding its functional activity and potential therapeutic effects.

Table 1: Receptor Binding Affinity of Bifeprunox

ReceptorRadioligandKi (nM)Test System
Dopamine D2[3H]-Spiperone8.5Membranes from Sf9 insect cells expressing hD2L receptors
Serotonin 5-HT1A[3H]-8-OH-DPAT8.2Membranes from CHO cells expressing h5-HT1A receptors

Table 2: Functional Activity of Bifeprunox

ReceptorAssay TypeParameterValueTest System
Dopamine D2[35S]GTPγS BindingpEC508.97Membranes from Sf9 insect cells expressing hD2L receptors
Dopamine D2[35S]GTPγS BindingEmax (%)26.3 (relative to apomorphine)Membranes from Sf9 insect cells expressing hD2L receptors
Serotonin 5-HT1AcAMP AssayAgonistPartial AgonistCHO cells expressing h5-HT1A receptors

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol for Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Membranes are prepared from Sf9 insect cells stably expressing the human D2L receptor.

  • Incubation: In a 96-well plate, cell membranes (10-20 µg protein) are incubated with a fixed concentration of the radioligand (e.g., [3H]-Spiperone, ~0.2 nM) and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Equilibrium: The mixture is incubated for 60 minutes at room temperature to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Protocol for Serotonin 5-HT1A Receptor Binding Assay:

The protocol is similar to the D2 receptor binding assay, with the following modifications:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are used.

  • Radioligand: [3H]-8-OH-DPAT is commonly used as the radioligand.

Functional Assays

Objective: To determine the functional activity of a test compound at a specific receptor (e.g., agonist, antagonist, partial agonist) and to quantify its potency (EC50) and efficacy (Emax).

[35S]GTPγS Binding Assay for Dopamine D2 Receptors:

This assay measures the agonist-induced activation of G-proteins coupled to the receptor.

  • Membrane Preparation: Membranes from Sf9 cells expressing the human D2L receptor are used.

  • Incubation Mixture: Membranes (5-10 µg protein) are incubated in an assay buffer containing GDP (e.g., 10 µM), [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of the test compound.

  • Incubation: The reaction is carried out for 60 minutes at 30°C.

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the filters is measured.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a reference full agonist (e.g., dopamine or apomorphine) are determined.

cAMP Assay for Serotonin 5-HT1A Receptors:

This assay measures the modulation of cyclic adenosine monophosphate (cAMP) levels following receptor activation. 5-HT1A receptors are typically Gi-coupled, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

  • Cell Culture: CHO cells expressing the human 5-HT1A receptor are cultured to near confluency in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its EC50 and Emax values.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine / Agonist D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D2 receptor signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: General experimental workflow for a radioligand binding assay.

In Vivo Validation of In Vitro Findings: A Comparative Guide to 1-Biphenyl-3-yl-piperazine and its Alternatives in Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biphenyl-piperazine scaffold, represented by a closely related analogue of 1-Biphenyl-3-yl-piperazine, and its alternatives in the context of serotonin receptor modulation. Due to the limited availability of direct in vivo validation data for this compound, this guide utilizes data for a representative biphenyl-piperazine derivative with reported in vitro and in vivo activity to illustrate the validation process.

This guide will delve into the in vitro findings for a representative biphenyl-piperazine compound and compare its in vivo validation with a well-established serotonin modulator. The objective is to provide a clear, data-driven comparison of their performance, supported by detailed experimental protocols.

Performance Comparison of Serotonin Receptor Modulators

The following tables summarize the in vitro and in vivo data for a representative biphenyl-piperazine derivative and a standard comparator, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

Table 1: In Vitro Receptor Binding Affinity

CompoundTarget ReceptorKi (nM)
Biphenyl-piperazine Derivative (Compound 9b)5-HT1A23.9
Biphenyl-piperazine Derivative (Compound 9b)5-HT2A39.4
Biphenyl-piperazine Derivative (Compound 9b)5-HT745.0
FluoxetineSERT~1

Note: Data for the Biphenyl-piperazine Derivative is sourced from a study on arylpiperazine derivatives with neuroprotective properties.[1] Data for Fluoxetine's affinity for the serotonin transporter (SERT) is a generally accepted value in pharmacology.

Table 2: In Vivo Behavioral Effects (Forced Swim Test in Rodents)

CompoundDoseEffect on Immobility Time
Biphenyl-piperazine DerivativeNot specified in available resultsExpected to decrease immobility time based on antidepressant-like activity of similar compounds
Fluoxetine10 mg/kgSignificantly decreased immobility time[2]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the process of validating in vitro findings, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin Receptor 5-HT Receptor Serotonin->Receptor Binds G_Protein G-protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Serotonin Receptor Signaling Pathway.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay Confirm functional activity Animal_Model Animal Model of Disease (e.g., Depression) Functional_Assay->Animal_Model Hypothesis for in vivo effect Behavioral_Test Behavioral Test (e.g., Forced Swim Test) Animal_Model->Behavioral_Test Administer compound Data_Analysis Data Analysis and Comparison Behavioral_Test->Data_Analysis Measure outcomes

Caption: Experimental Workflow for In Vivo Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro: Serotonin Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of a compound to serotonin receptors.

1. Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compound (e.g., biphenyl-piperazine derivative) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known ligand).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Prepare dilutions of the test compound.

  • In a multi-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Forced Swim Test (FST)

The FST is a common behavioral test used to assess antidepressant-like activity in rodents.[3][4]

1. Animals:

  • Male mice or rats of a specific strain and age.

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[4]

2. Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[3][5]

3. Procedure:

  • Pre-test session (Day 1): Individually place each animal in the cylinder for a 15-minute adaptation swim. This is done to induce a state of helplessness.

  • Test session (Day 2): 24 hours after the pre-test, administer the test compound (e.g., biphenyl-piperazine derivative or fluoxetine) or vehicle to the animals at a specific time before the test (e.g., 30-60 minutes).

  • Place the animals individually back into the swim cylinder for a 5-6 minute test session.[3]

  • Record the entire session on video for later analysis.

  • After the test, remove the animals from the water, dry them, and return them to their home cages.

4. Behavioral Scoring:

  • An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test session.[3]

  • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

5. Data Analysis:

  • Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant decrease in immobility time in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.[2]

Conclusion

While direct in vivo validation for this compound remains to be published, the analysis of closely related biphenyl-piperazine derivatives demonstrates a promising profile as serotonin receptor modulators. The in vitro data reveal high affinity for multiple serotonin receptor subtypes, suggesting a potential for complex pharmacological effects. The established in vivo models, such as the forced swim test, provide a clear pathway for validating the antidepressant-like effects of these compounds.

This guide highlights the critical importance of bridging the gap between in vitro findings and in vivo efficacy. The provided protocols and comparative data for a representative biphenyl-piperazine and a standard antidepressant offer a framework for researchers to design and interpret studies aimed at validating novel CNS-active compounds. Future research should focus on conducting comprehensive in vivo studies on specific biphenyl-piperazine derivatives to fully elucidate their therapeutic potential.

References

A Comparative Analysis of 1-Biphenyl-3-yl-piperazine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly targeting serotonergic and dopaminergic receptors.[1] The introduction of a biphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Furthermore, chirality often plays a crucial role in the biological activity of drugs, with enantiomers frequently exhibiting different potencies, efficacies, and even distinct pharmacological profiles. This guide explores these aspects in the context of 1-Biphenyl-3-yl-piperazine.

Synthesis and Chiral Separation

The synthesis of 1-arylpiperazines can be achieved through several established methods. A common approach involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine, often catalyzed by a palladium-based catalyst. For biphenyl-piperazine derivatives, this can involve the coupling of a bromobiphenyl derivative with piperazine.

General Synthesis of 1-(biphenyl-3-yl)piperazine (Racemic):

A plausible synthetic route for racemic 1-(biphenyl-3-yl)piperazine involves the Buchwald-Hartwig amination of 3-bromobiphenyl with piperazine.

3-Bromobiphenyl 3-Bromobiphenyl Product 1-(biphenyl-3-yl)piperazine (Racemic) 3-Bromobiphenyl->Product Buchwald-Hartwig Amination Piperazine Piperazine Piperazine->Product Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Product Ligand Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Figure 1: General synthetic scheme for racemic 1-(biphenyl-3-yl)piperazine.

Enantioselective Synthesis and Chiral Separation:

The preparation of enantiomerically pure forms can be achieved either through stereoselective synthesis or by chiral resolution of the racemic mixture.

  • Stereoselective Synthesis: Chiral piperazine derivatives can be synthesized from chiral starting materials, such as amino acids.[2][3] For instance, a chiral amino acid can be used to construct the piperazine ring, thereby establishing the desired stereochemistry.

  • Chiral Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating enantiomers.[4][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of arylpiperazines. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is crucial for achieving optimal separation.[5]

Racemic_Mixture Racemic 1-(biphenyl-3-yl)piperazine HPLC_System Chiral HPLC System Racemic_Mixture->HPLC_System Enantiomer_R (R)-1-(biphenyl-3-yl)piperazine HPLC_System->Enantiomer_R Separation Enantiomer_S (S)-1-(biphenyl-3-yl)piperazine HPLC_System->Enantiomer_S CSP_Column Chiral Stationary Phase (e.g., Cellulose-based) CSP_Column->HPLC_System Mobile_Phase Mobile Phase (e.g., Hexane/IPA) Mobile_Phase->HPLC_System

Figure 2: Workflow for chiral separation of 1-(biphenyl-3-yl)piperazine enantiomers.

Pharmacological Profile: A Comparative Perspective

Arylpiperazines typically exhibit affinity for a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors. The specific receptor subtype profile and the functional activity (agonist, antagonist, or partial agonist) are highly dependent on the substitution pattern of the aryl ring and the nature of the substituent on the second nitrogen of the piperazine ring.

While specific data for this compound and its enantiomers are not available, we can infer potential targets and the importance of stereochemistry from related compounds. For many chiral ligands, one enantiomer (the eutomer) displays significantly higher affinity and/or potency than the other (the distomer).

Data on Related Biphenyl-Piperazine Derivatives:

To provide a comparative context, the following table summarizes receptor binding affinities for representative arylpiperazine and biphenyl-piperazine derivatives from the literature. It is crucial to note that this data is not for this compound itself but for structurally related compounds.

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Reference
2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[6][7]triazolo[4,3-a]pyridin-3(2H)-one5-HT1A20
2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[6][7]triazolo[4,3-a]pyridin-3(2H)-one5-HT719
1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine5-HT7pKi = 7.83[6]
Aripiprazole (arylpiperazine)D20.34Publicly available data
Aripiprazole (arylpiperazine)5-HT1A1.7Publicly available data
Aripiprazole (arylpiperazine)5-HT2A3.4Publicly available data

Signaling Pathways

The interaction of arylpiperazines with their target receptors, such as the 5-HT1A and D2 receptors, initiates intracellular signaling cascades.

  • 5-HT1A Receptor: This receptor is a Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated Ca2+ channels. Additionally, 5-HT1A receptor activation can trigger signaling through the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein activates beta_Arrestin β-Arrestin 5HT1A_R->beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP Ligand 5-HT1A Agonist (e.g., Biphenyl-piperazine) Ligand->5HT1A_R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response downstream effects Internalization Receptor Internalization beta_Arrestin->Internalization

Figure 3: Simplified 5-HT1A receptor signaling pathway.

  • D2 Receptor: The D2 receptor is also a Gi/o-coupled GPCR. Similar to the 5-HT1A receptor, its activation by an agonist inhibits adenylyl cyclase, leading to a reduction in cAMP levels. The D2 receptor also plays a crucial role in modulating neuronal excitability and neurotransmitter release.

Experimental Protocols

To characterize and compare the pharmacological properties of this compound and its enantiomers, a series of in vitro assays are essential.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A or D2 receptor).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, or [3H]-Spiperone for D2) and varying concentrations of the unlabeled test compound (racemate, R-enantiomer, or S-enantiomer).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Assay_Setup Filtration Separate Bound/ Free Ligand Assay_Setup->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis End End Analysis->End

Figure 4: Experimental workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, providing information on its functional activity as an agonist or antagonist at Gi/o- or Gs-coupled receptors.

Protocol Outline (for Gi-coupled receptors like 5-HT1A and D2):

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Stimulation: Pre-incubate the cells with the test compound (racemate, R-enantiomer, or S-enantiomer) at various concentrations. Then, stimulate the cells with an adenylyl cyclase activator like forskolin, in the presence or absence of a known receptor agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP produced using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, providing insights into a different aspect of receptor signaling and desensitization.

Protocol Outline:

  • Cell Line: Use a cell line engineered to express the GPCR of interest fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using enzyme fragment complementation technology like PathHunter®).

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).

  • Data Analysis: Determine the EC50 value for agonist-induced β-arrestin recruitment.

Conclusion

While a direct comparative study of this compound and its enantiomers is not currently available, this guide provides a framework for understanding their potential synthesis, pharmacological properties, and the experimental methods required for their characterization. Based on the broader knowledge of arylpiperazines, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit stereoselective binding and functional activity at serotonin and dopamine receptors. Future research focusing on the direct comparison of these stereoisomers is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for 1-Biphenyl-3-yl-piperazine, a compound that requires careful management as hazardous waste.

Immediate Safety and Handling for Disposal

When preparing for the disposal of this compound, it is crucial to adhere to strict safety protocols to mitigate risks of exposure and contamination.

Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. In case of insufficient ventilation, respiratory protection should be used.

Waste Segregation and Storage: this compound waste should be segregated from other laboratory waste streams. It must be stored in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids. The waste container must be clearly labeled with the chemical name and associated hazard symbols.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, underscoring the necessity for its classification as hazardous waste.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Harmful)H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Toxicity, Dermal (Harmful)H312: Harmful in contact with skinP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, Inhalation (Harmful)H332: Harmful if inhaledP304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
Specific Target Organ ToxicityH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
General Disposal P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. [1][2]

Experimental Protocol: Waste Neutralization and Disposal

Given the hazardous nature of this compound, it should not be disposed of down the drain or in regular trash. The primary method of disposal is through a licensed hazardous waste management company.

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be kept closed when not in use and stored in a designated hazardous waste accumulation area.

Step 2: Documentation

  • Maintain a detailed log of the waste generated, including the quantity and date of accumulation.

  • Complete all necessary hazardous waste manifests as required by your institution and local regulations.

Step 3: Professional Disposal

  • Arrange for the pickup and disposal of the hazardous waste container by a certified environmental services company.

  • Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated, and approved protocol for doing so. Controlled incineration by a licensed facility is a common and effective disposal method for such organic compounds.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

A Identify Waste as This compound B Consult Safety Data Sheet (Hazard Identification) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate as Hazardous Waste C->D E Store in Labeled, Closed Container D->E F Maintain Waste Log and Documentation E->F G Arrange for Professional Disposal F->G H Final Disposal via Licensed Facility G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste management.

References

Personal protective equipment for handling 1-Biphenyl-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Biphenyl-3-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, a chemical compound utilized in laboratory research and development. The following procedures are designed to ensure the safe handling, storage, and disposal of this substance, minimizing risks to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is a minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. PVC gloves offer little protection and should be avoided. Thicker gloves generally provide better protection[3][4].
Eye and Face Protection Safety goggles and face shieldTightly fitting safety goggles are essential. A face shield of at least 8 inches is required to protect against splashes[1][4][5].
Skin and Body Protection Protective clothingA lab coat, long-sleeved gown, or "bunny suit" coveralls should be worn to prevent skin exposure. Impervious clothing is recommended[2][5].
Respiratory Protection RespiratorIn case of inadequate ventilation, or when handling the powder form which can be aerosolized, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[2][6].
Foot Protection Closed-toe shoesChemical-resistant footwear is advised to protect against spills[3][7].
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood[2].

  • Avoid the formation of dust and aerosols[8].

  • Use non-sparking tools to prevent ignition[8].

  • Wash hands thoroughly after handling and before breaks[1][9].

  • Do not eat, drink, or smoke in the handling area[2].

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition[6][10].

  • Keep the container tightly closed and sealed[6][10].

  • Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[2][6].

  • The storage area should be equipped with suitable materials to contain leaks[10].

Emergency Procedures
  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention[1][9].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][6].

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[1].

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][6].

  • Spills: Evacuate personnel to a safe area. Wear appropriate PPE and prevent further leakage if safe to do so. Absorb the spill with inert material and dispose of it as hazardous waste[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains[1].

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable[8].

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Gather Required PPE A->B C Work in Fume Hood B->C Proceed to Handling D Weigh/Handle Compound C->D E Close and Store Container D->E F Decontaminate Work Area E->F Proceed to Cleanup G Dispose of Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Biphenyl-3-yl-piperazine
Reactant of Route 2
Reactant of Route 2
1-Biphenyl-3-yl-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.